Acarbose EP Impurity A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H43NO18 |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
(3S,4S,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C25H43NO18/c1-7-12(26-9-2-8(3-27)13(31)16(34)14(9)32)15(33)18(36)23(41-7)44-21-11(4-28)42-24(19(37)17(21)35)43-20-10(30)5-40-25(39,6-29)22(20)38/h2,7,9-24,26-39H,3-6H2,1H3/t7-,9+,10-,11-,12-,13-,14+,15+,16+,17-,18-,19-,20+,21-,22+,23-,24-,25?/m1/s1 |
InChI Key |
TZMGZXZDUHFVFU-QYDJOZEDSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H](COC([C@H]3O)(CO)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(COC(C3O)(CO)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Acarbose EP Impurity A?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose EP Impurity A is a recognized impurity in the production of Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound.
Chemical Identity and Structure
This compound is chemically known as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose. It is also referred to as Acarbose D-Fructose Impurity.[1][2][3]
Molecular Formula: C₂₅H₄₃NO₁₈[1][4]
Molecular Weight: 645.6 g/mol [4]
CAS Number: 1013621-79-8[1]
The chemical structure of this compound is presented below. The core structure is similar to Acarbose, with the key difference being the terminal sugar unit.
References
Acarbose EP Impurity A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Acarbose EP Impurity A, a significant related substance in the manufacturing of the anti-diabetic drug Acarbose. This document details its chemical identity, physical and chemical properties, and analytical methodologies for its identification and quantification. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs.
Chemical Identity and Properties
This compound, also known as Acarbose D-Fructose Impurity, is a known impurity that can form during the fermentation process used to produce Acarbose.[1] Its presence and quantity are critical quality attributes that must be carefully monitored and controlled in the final drug substance.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 1013621-79-8[1] |
| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[1] |
| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [1] |
| Molecular Weight | 645.61 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 209-212°C | [3] |
| Solubility | Data not readily available. | [4] |
| Boiling Point | Data not readily available. | [4] |
Synthesis and Purification
This compound is not a synthesized compound but rather an impurity that arises during the fermentation process for Acarbose production by certain strains of Actinoplanes utahensis.[1] The formation of this impurity is a result of the complex biochemical pathways involved in the biosynthesis of Acarbose.
The purification of Acarbose from its impurities, including Impurity A, typically involves multiple chromatographic steps. While specific preparative chromatography protocols for isolating Impurity A are not extensively detailed in publicly available literature, the general principles of separating complex oligosaccharides would apply. These methods could include techniques such as ion-exchange chromatography and reversed-phase chromatography.
Analytical Characterization
The identification and quantification of this compound are crucial for the quality control of Acarbose drug substance. The European Pharmacopoeia (EP) outlines specific analytical methods for this purpose.[5]
High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia specifies a liquid chromatography (LC) method for the analysis of Acarbose and its related substances, including Impurity A.[5] While the monograph provides the official method, research has also explored alternative and supplementary techniques.
Experimental Protocol: HPLC-UV (Based on European Pharmacopoeia)
-
Chromatographic System:
-
Column: The specific column is detailed in the European Pharmacopoeia monograph for Acarbose.
-
Mobile Phase: A buffered aqueous solution, with the exact composition specified in the monograph.
-
Flow Rate: As per the monograph's specifications.
-
Detection: UV detection at a specified wavelength.[5]
-
-
Sample Preparation:
-
Dissolve the Acarbose substance in water or a suitable solvent as described in the monograph.
-
-
Procedure:
-
Inject the sample solution into the chromatograph.
-
Record the chromatogram and identify the peak corresponding to Impurity A based on its retention time relative to the Acarbose peak.
-
Quantify the impurity by comparing its peak area to that of a reference standard or by using the area normalization method, as specified in the monograph.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Analysis (General Approach)
-
Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.
-
-
Data Analysis:
-
Compare the chemical shifts, coupling constants, and correlations observed in the spectra of Impurity A with those of Acarbose to confirm its structure. The key differences would arise from the fructose moiety in Impurity A compared to the glucose unit in Acarbose.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an essential technique for the identification and characterization of impurities.
Experimental Protocol: LC-MS/MS Analysis (General Approach)
-
Chromatographic System:
-
Utilize an HPLC system capable of separating Acarbose from its impurities.
-
-
Mass Spectrometer:
-
Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Acquire full-scan mass spectra to determine the molecular weight of the impurity.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of Impurity A to obtain fragmentation data.
-
-
Data Analysis:
-
The fragmentation pattern can be used to confirm the structure of the impurity by identifying characteristic fragment ions corresponding to the different structural components of the molecule.
-
Biological Activity
Currently, there is limited specific information available in the public domain regarding the biological activity or pharmacological profile of this compound. One source has indicated that it may exhibit toxicity towards certain bacteria.[3] However, comprehensive studies on its potential effects in humans have not been widely published. As a process-related impurity, its levels are strictly controlled to ensure the safety and efficacy of the Acarbose drug product.
Conclusion
This compound is a critical process-related impurity in the manufacturing of Acarbose. Its structure has been well-characterized, and robust analytical methods, primarily based on HPLC, are established for its control. This technical guide provides a foundational understanding of this impurity, which is essential for professionals engaged in the development, manufacturing, and quality assurance of Acarbose. Further research into its biological activity could provide a more complete toxicological profile.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugfuture.com [drugfuture.com]
Acarbose EP Impurity A: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of Acarbose EP Impurity A, a significant related substance of the anti-diabetic drug Acarbose. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methodologies, and its relationship to the active pharmaceutical ingredient (API).
Introduction
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, primarily used in the management of type 2 diabetes mellitus. As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a known impurity that can form during the manufacturing process of Acarbose.[1][2] Its robust analytical characterization is therefore essential for quality control and regulatory compliance.
Physicochemical Properties
This compound is chemically defined as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-d-glucopyranosyl-(1→4)-O-alpha-d-glucopyranosyl-(1→4)-d-arabino-hex-2-ulopyranose.[3][][5] It is also recognized as Acarbose USP Impurity A or Acarbose D-Fructose Impurity.[3]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C25H43NO18 | [2][3][][5][6] |
| Molecular Weight | 645.6 g/mol | [2][3][][6] |
| CAS Number | 1013621-79-8 | [1][2][3][7][8] |
| Appearance | White powder | [2] |
| Melting Point | 209-212°C | [2] |
| Boiling Point | 1069.5 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.7 ± 0.1 g/cm³ | [] |
Relationship between Acarbose and Impurity A
This compound is structurally very similar to the parent compound, Acarbose. The following diagram illustrates the relationship where Impurity A is a derivative of the Acarbose synthesis process.
Experimental Protocols for Analytical Characterization
The analysis of Acarbose and its impurities presents challenges due to their weak chromophores.[9][10] The European Pharmacopoeia (Ph. Eur.) outlines a standard method, while alternative and more universal techniques are also being explored.
European Pharmacopoeia Method (HPLC-UV)
The current Ph. Eur. method for the related substances test of acarbose utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]
-
Chromatographic Column: Aminopropyl-silyl (APS) column (e.g., Hypersil APS-2, 250 × 4 mm, 5 µm).[11]
-
Mobile Phase: Phosphate buffer.[11]
-
Procedure:
-
Test Solution Preparation: Accurately weigh and dissolve 200 mg of the substance to be examined in 10.0 mL of water.[11]
-
Reference Solution Preparation: A vial of acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, and G) is dissolved in 1.0 mL of water.[11]
-
Chromatographic Separation: Inject the test and reference solutions into the HPLC system.
-
Data Analysis: Identify and quantify Impurity A by comparing the chromatogram of the test solution with that of the reference solution.
-
Alternative Method (HPLC-CAD)
Charged Aerosol Detection (CAD) is a universal detection technique well-suited for compounds like Acarbose and its impurities that lack a strong chromophore.[9][11]
-
Instrumentation: HPLC system coupled with a Charged Aerosol Detector (CAD).
-
Advantages: Provides a more uniform response for non-volatile analytes, independent of their optical properties, allowing for the detection of impurities that might be missed by UV detection.
-
Method Development Considerations:
-
Simple transfer from the Ph. Eur. method is often not possible due to the non-volatile nature of the phosphate buffer.[9]
-
More stable stationary phases such as pentafluorophenyl or Amide-HILIC columns are often employed.[9][10]
-
The use of a volatile mobile phase, such as 0.1% Trifluoroacetic acid (TFA) in water, is necessary.[9][10]
-
High-Temperature HPLC
To address the issue of anomerization of Acarbose and some of its impurities, a method using high-temperature HPLC has been developed.[9]
-
Chromatographic Column: Temperature-stable graphite columns.[9]
-
Column Temperature: Approximately 90 °C.[9]
-
Advantages: Reduces peak broadening caused by anomerization, leading to improved separation and detection.
Analytical Workflow
The following diagram outlines a general workflow for the identification and quantification of this compound in a drug substance sample.
Conclusion
The effective control of this compound is paramount to ensuring the quality and safety of Acarbose drug products. This guide has provided a detailed overview of its chemical properties and the analytical methodologies employed for its characterization. While the official pharmacopoeial methods provide a baseline for analysis, the development of alternative techniques such as HPLC-CAD and high-temperature HPLC offers significant advantages in terms of sensitivity and specificity, contributing to a more comprehensive understanding and control of this critical impurity.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound | 1013621-79-8 | FA165439 [biosynth.com]
- 3. chemwhat.com [chemwhat.com]
- 5. htsbiopharma.com [htsbiopharma.com]
- 6. This compound | C25H43NO18 | CID 169432453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. veeprho.com [veeprho.com]
- 9. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic and Analytical Profile of Acarbose EP Impurity A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data currently available for Acarbose EP Impurity A, a known impurity in the manufacturing of the anti-diabetic drug Acarbose. This document is intended to serve as a valuable resource for researchers and professionals engaged in the quality control, and regulatory submission of Acarbose.
Chemical Identity
This compound, also known as Acarbose D-Fructose Impurity, is a complex oligosaccharide that is structurally similar to Acarbose.[1][2] Its formation is a known consequence of the manufacturing process of Acarbose.[3]
| Parameter | Value | Reference |
| Systematic Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose | [1][2] |
| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity | [1] |
| CAS Number | 1013621-79-8 | [1][4] |
| Molecular Formula | C25H43NO18 | [3][4] |
| Molecular Weight | 645.6 g/mol | [3][4] |
Spectroscopic Data
The definitive identification and characterization of this compound are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectral data is often proprietary to the manufacturers of the reference standards, this section outlines the expected data types and provides a template for their presentation.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for the structural elucidation of complex molecules like this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the substance.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not publicly available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| Data not publicly available |
Note: The specific chemical shifts and coupling constants for this compound are typically provided on the Certificate of Analysis (CoA) from the commercial supplier of the reference standard.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Table 3: Mass Spectrometry Data
| Ionization Mode | Mass Analyzer | m/z | Relative Abundance (%) | Assignment |
| Data not publicly available |
Note: The mass spectrum and fragmentation pattern are typically included in the Certificate of Analysis (CoA) provided by the supplier of the reference standard.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound. These protocols are based on established methods for the analysis of Acarbose and its impurities.[5][6][7]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of Acarbose and its impurities.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV or a Charged Aerosol Detector (CAD).
-
Column: An aminopropyl-silylated silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer is typically employed.
-
Flow Rate: Approximately 1.5 mL/min.
-
Detection: UV detection at 210 nm or CAD.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is commonly used.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To determine the carbon chemical shifts.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of the proton and carbon signals and to confirm the connectivity of the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
-
Mode: Both positive and negative ion modes should be explored to obtain comprehensive data.
-
Sample Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of this compound.
Caption: Workflow for the identification of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound | 1013621-79-8 | FA165439 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-Technical Guide to Acarbose EP Impurity A: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Acarbose EP Impurity A, a significant related substance in the manufacturing of the anti-diabetic drug Acarbose. This document details established analytical methodologies for its identification and quantification, offering valuable insights for researchers, scientists, and professionals involved in drug development and quality control.
Physicochemical Properties
This compound, also known as Acarbose USP Impurity A or Acarbose D-Fructose Impurity, is a complex oligosaccharide that can form during the production of Acarbose.[1][2] Its structural similarity to the active pharmaceutical ingredient necessitates rigorous analytical control to ensure the quality and safety of the final drug product.
Chemical Structure and Identification
-
IUPAC Name: O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[][4]
-
Synonyms: Acarbose USP Impurity A, Acarbose D-Fructose Impurity[1][]
-
CAS Number: 1013621-79-8[4]
-
Molecular Formula: C₂₅H₄₃NO₁₈[5]
-
Molecular Weight: 645.6 g/mol [5]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | White to off-white powder | [] |
| Melting Point | 209-212 °C | [] |
| Boiling Point | 1069.5 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.7 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in water.[] |
Analytical Methodologies
The identification and quantification of this compound are critical for the quality control of Acarbose. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the primary analytical techniques employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of Acarbose and its impurities. A validated stability-indicating HPLC method is crucial for resolving Impurity A from the active pharmaceutical ingredient and other related substances.
Experimental Protocol: HPLC-UV/CAD
This protocol is a composite based on established methods for Acarbose impurity analysis.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm), is often suitable for separating these polar compounds.[7] Alternatively, a Lichrospher®-100-NH2 column (250 x 4.6 mm, 5 µm) can be used.[9]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typically employed. The specific gradient program should be optimized to achieve adequate separation.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is common.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, is important for reproducibility.
-
Detection:
-
UV Detection: Wavelengths around 210 nm can be used, although the chromophores in Acarbose and its impurities are weak.[7]
-
Charged Aerosol Detection (CAD): CAD is a universal detector that provides a more uniform response for non-volatile analytes like Acarbose and its impurities, making it a valuable alternative or supplement to UV detection.[7]
-
-
Sample Preparation: Dissolve the Acarbose sample in a suitable solvent, typically water or the initial mobile phase composition.
-
Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Protocol: ¹H NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for dissolving Acarbose and its impurities.[10]
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the Acarbose sample containing the impurity in the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR spectra using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the molecular structure, allowing for the confirmation of the identity of Impurity A. Two-dimensional NMR techniques like COSY and HSQC can further aid in the complete structural assignment.[11]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is essential for confirming the molecular weight and fragmentation pattern of this compound.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for these types of compounds.
-
LC Conditions: The HPLC conditions would be similar to those described in the HPLC section, ensuring compatibility with the MS detector.
-
MS Parameters:
-
Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS): Select the precursor ion corresponding to Impurity A and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern. This fragmentation data is crucial for structural confirmation.
-
-
Data Analysis: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern provides structural information that can be used to identify the impurity unequivocally.
Biological Activity
Currently, there is limited specific information available in the public domain regarding the distinct biological activity or signaling pathways of this compound. As an impurity, its primary relevance is in the context of pharmaceutical quality and safety. The biological activity of the parent drug, Acarbose, is well-established as an inhibitor of α-glucosidase enzymes in the intestine, which delays carbohydrate digestion and absorption.[][12] It is plausible that Impurity A, due to its structural similarity, may possess some level of α-glucosidase inhibitory activity, but further research is required to confirm this.
Visualizations
Analytical Workflow for this compound Characterization
References
- 1. This compound | 1013621-79-8 [chemicea.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acarbose EP Impurity A: A Technical Guide on its Discovery, Analysis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Produced via fermentation by Actinoplanes utahensis, its manufacturing process, like any pharmaceutical production, can give rise to impurities. Among these, Acarbose EP Impurity A, also known as Acarbose D-Fructose Impurity, is a critical process-related impurity that requires careful monitoring and control to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound, offering valuable insights for researchers and professionals in the field of drug development and quality control.
Discovery and History
The discovery of this compound is intrinsically linked to the development and analytical characterization of Acarbose itself. Acarbose was first isolated in the 1970s by researchers at Bayer AG.[1] As analytical techniques became more sophisticated, the impurity profile of bulk Acarbose was scrutinized more closely.
This compound is formed during the synthesis of Acarbose.[2] The European Pharmacopoeia (EP), a leading authority in setting quality standards for medicines in Europe, officially recognized and included Acarbose Impurity A in its monograph for Acarbose. This inclusion signifies its importance as a known impurity that must be controlled within specified limits to ensure the quality of the drug substance. The specific timeline of its initial isolation and structural elucidation is not detailed in publicly available literature, which is common for process-related impurities that are often identified and characterized during the drug development and manufacturing process optimization. Its history is therefore one of evolving analytical capability and increasing regulatory stringency in pharmaceutical manufacturing.
Chemical Profile
This compound is structurally very similar to Acarbose. Its chemical identity is well-established:
| Parameter | Information |
| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1->4)-O-alpha-D-glucopyranosyl-(1->4)-D-arabino-hex-2-ulopyranose |
| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity |
| CAS Number | 1013621-79-8 |
| Molecular Formula | C25H43NO18 |
| Molecular Weight | 645.6 g/mol |
Analytical Methodologies
The primary analytical technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC). Due to the structural similarities between Acarbose and its impurities and their lack of a strong chromophore, specific HPLC methods have been developed and validated.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The European Pharmacopoeia monograph for Acarbose outlines an HPLC method with UV detection at a low wavelength (typically 210 nm) for the analysis of related substances, including Impurity A.
Experimental Protocol (Based on European Pharmacopoeia):
-
Column: Aminopropylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4.6 mm.
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV spectrophotometer at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
System Suitability: The system suitability is verified using a reference solution containing Acarbose and its known impurities, including Impurity A, to ensure adequate resolution and sensitivity.
High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD)
Charged Aerosol Detection (CAD) has emerged as a powerful alternative to UV detection for the analysis of Acarbose and its impurities. CAD is a universal detector that provides a more uniform response for non-volatile analytes, irrespective of their optical properties. This makes it particularly suitable for carbohydrate-like substances such as Acarbose and its impurities.
Experimental Protocol (Typical HPLC-CAD Method):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an amide-based column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate), which are volatile and compatible with CAD.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detector: Charged Aerosol Detector.
-
Nebulizer Temperature: Optimized for the mobile phase composition.
-
Data Acquisition: The response is proportional to the mass of the analyte.
Structural Characterization Techniques
For the definitive identification and structural elucidation of this compound, more advanced analytical techniques are employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information, allowing for the unambiguous assignment of the chemical structure of the impurity.
Quantitative Data
The control of this compound is mandated by regulatory bodies. The European Pharmacopoeia sets a specific limit for this impurity in the Acarbose drug substance.
| Parameter | Value/Range | Reference |
| Limit of this compound in Acarbose (EP) | Not more than 0.5% | European Pharmacopoeia |
| Limit of Detection (LOD) - HPLC-UV | Method dependent, typically in the range of 0.01 - 0.05% | Method Validation Reports |
| Limit of Quantification (LOQ) - HPLC-UV | Method dependent, typically in the range of 0.03 - 0.15% | Method Validation Reports |
| Limit of Detection (LOD) - HPLC-CAD | Generally lower than HPLC-UV, providing higher sensitivity | Application Notes |
| Limit of Quantification (LOQ) - HPLC-CAD | Generally lower than HPLC-UV, providing higher sensitivity | Application Notes |
Visualizations
Logical Relationship of Acarbose and Impurity A
Caption: Formation of Acarbose and Impurity A during production.
Analytical Workflow for Impurity A Identification
Caption: Analytical workflow for this compound.
Conclusion
This compound is a well-characterized and regulated process-related impurity of Acarbose. Its discovery and history are a testament to the continuous improvement of analytical technologies and the stringent quality standards enforced by pharmacopoeias. A thorough understanding of its chemical nature, coupled with robust and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of Acarbose drug products. The information presented in this guide provides a comprehensive resource for professionals involved in the development, manufacturing, and quality control of this important antidiabetic medication.
References
A Technical Guide to Pharmacopeial Standards for Acarbose EP Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the European Pharmacopoeia (EP) standards for Acarbose Impurity A, a critical parameter in the quality control of the antidiabetic drug Acarbose. This document outlines the identification, analytical methodology, and acceptance criteria for this impurity, serving as a vital resource for professionals in pharmaceutical research, development, and quality assurance.
Introduction to Acarbose and its Impurities
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial blood glucose levels in patients with type 2 diabetes mellitus.[] The manufacturing process of Acarbose, which involves fermentation by certain strains of Actinoplanes utahensis, can lead to the formation of structurally related impurities.[2] Acarbose EP Impurity A is one such specified impurity that must be carefully monitored to ensure the safety and efficacy of the final drug product.
Chemical Information:
| Characteristic | Information |
| IUPAC Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose |
| Molecular Formula | C25H43NO18 |
| Molecular Weight | 645.6 g/mol |
| CAS Number | 1013621-79-8 |
European Pharmacopoeia Standards for Acarbose Impurities
The European Pharmacopoeia provides a detailed monograph for Acarbose, which includes a specific test for "Related substances." This test outlines the analytical procedure and the acceptance criteria for Impurity A and other specified impurities.
Acceptance Criteria
The limits for Acarbose impurities as defined in the European Pharmacopoeia are summarized in the table below. These limits are crucial for batch release and stability studies.
| Impurity | Acceptance Criterion |
| Impurity A | Not more than 0.6% |
| Impurity C | Not more than 1.5% |
| Impurity D | Not more than 1.0% |
| Impurity E | Not more than 0.2% |
| Impurity F | Not more than 0.3% |
| Impurity G | Not more than 0.3% |
| Impurity H | Not more than 0.2% |
| Any other impurity | Not more than 0.2% |
| Total impurities | Not more than 3.0% |
Note: The calculation of content for certain impurities requires the use of correction factors as specified in the monograph.[2]
Experimental Protocol: Related Substances Test
The determination of Acarbose Impurity A and other related substances is performed using a liquid chromatography (LC) method as detailed in the European Pharmacopoeia.
Chromatographic Conditions
| Parameter | Specification |
| Stationary Phase | Aminopropylsilyl silica gel for chromatography R (5 µm) |
| Column Dimensions | Length: 0.25 m, Internal Diameter: 4.0 mm |
| Mobile Phase | A mixture of 750 volumes of acetonitrile R1 and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate R and 0.35 g/L of disodium hydrogen phosphate dihydrate R |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Spectrophotometer at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 2.5 times the retention time of acarbose |
System Suitability
To ensure the validity of the analytical results, a system suitability test is performed. This involves the use of "Acarbose for peak identification CRS," a certified reference standard containing Acarbose and its specified impurities, including Impurity A.
Key System Suitability Requirement:
-
Peak-to-valley ratio: The chromatogram obtained with the reference solution should exhibit a clear separation between the peak due to Impurity A and the principal peak of Acarbose. The peak-to-valley ratio must be a minimum of 1.2, where Hp is the height above the baseline of the peak due to impurity A and Hv is the height above the baseline of the lowest point of the curve separating this peak from the peak due to acarbose.
Identification of Impurities
The identification of the peaks corresponding to the various impurities is achieved by comparing the chromatogram of the test solution with the chromatogram supplied with the "Acarbose for peak identification CRS" and by using the relative retention times provided in the monograph.
Relative Retention Times (with respect to Acarbose):
| Impurity | Relative Retention Time |
| Impurity D | ~ 0.5 |
| Impurity H | ~ 0.6 |
| Impurity B | ~ 0.8 |
| Impurity A | ~ 0.9 |
| Impurity C | ~ 1.2 |
| Impurity E | ~ 1.7 |
| Impurity F | ~ 1.9 |
| Impurity G | ~ 2.2 |
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the analysis of Acarbose and its impurities according to the European Pharmacopoeia.
References
The Biological Activity of Acarbose EP Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the competitive and reversible inhibition of α-glucosidase enzymes in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][2][] The manufacturing and storage of acarbose can lead to the formation of various impurities, one of which is Acarbose EP Impurity A. This technical guide provides a comprehensive overview of the known information regarding this compound, including its identity and the anticipated, though currently uncharacterized, biological activity. A significant gap in publicly available data exists concerning the specific biological effects of this impurity. This document outlines the standard experimental protocols that would be employed to determine its α-glucosidase inhibitory activity and discusses the potential implications of its presence in the final drug product.
Introduction to Acarbose and its Mechanism of Action
Acarbose is a complex oligosaccharide that acts as an α-glucosidase inhibitor.[2][4] It competitively and reversibly inhibits several α-glucosidase enzymes located in the brush border of the small intestine, including maltase, sucrase, and glucoamylase.[1][] This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[] Consequently, the post-meal rise in blood glucose levels is blunted, aiding in the glycemic control of patients with type 2 diabetes.[5]
Signaling Pathway of Acarbose Action
The primary action of Acarbose is localized to the gastrointestinal tract and does not involve a systemic signaling pathway in the traditional sense. Its effect is a direct enzymatic inhibition.
This compound: Identity and Characterization
This compound is a known related substance of Acarbose, identified and listed in the European Pharmacopoeia (EP).
| Identifier | Value |
| Chemical Name | O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose |
| Synonyms | Acarbose USP Impurity A; Acarbose D-Fructose Impurity[5][6] |
| CAS Number | 1013621-79-8[5][7] |
| Molecular Formula | C25H43NO18[5][8] |
| Molecular Weight | 645.6 g/mol [8] |
Biological Activity of this compound: A Data Gap
A comprehensive review of the scientific literature reveals a notable absence of specific data on the biological activity of this compound. While the biological activity of the parent compound, Acarbose, is well-documented, there are no publicly available studies that quantify the α-glucosidase inhibitory potential (e.g., IC50 values) or any other pharmacological effects of Impurity A.
It is plausible that due to its structural similarity to Acarbose, Impurity A may possess some level of α-glucosidase inhibitory activity. However, the structural difference, specifically the presence of a fructose moiety at the reducing end instead of glucose, could significantly alter its binding affinity to the active site of α-glucosidase enzymes. Without empirical data, the biological activity of this compound remains speculative.
Standard Experimental Protocol for Determining α-Glucosidase Inhibitory Activity
The following is a generalized in vitro experimental protocol that would be suitable for determining the α-glucosidase inhibitory activity of this compound.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (or other relevant sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (as a positive control)
-
This compound (test compound)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (this compound) and the positive control (Acarbose) in a suitable solvent (e.g., phosphate buffer or DMSO).
-
Prepare a series of dilutions of the test compound and positive control to determine the IC50 value.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the test compound or positive control at various concentrations to the respective wells.
-
Add the α-glucosidase solution to each well (except for the blank).
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol released from the substrate at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control = Absorbance of the control (enzyme and substrate without inhibitor)
-
Abs_sample = Absorbance of the sample (enzyme, substrate, and inhibitor)
-
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a well-identified related substance of the anti-diabetic drug Acarbose. Despite its structural similarity to the active pharmaceutical ingredient, there is a critical lack of publicly available data regarding its biological activity. The primary pharmacological action of Acarbose is the inhibition of α-glucosidase enzymes, and it is imperative to characterize Impurity A for this activity to understand its potential contribution to the efficacy and safety profile of Acarbose. The experimental protocol outlined in this guide provides a standard methodology for determining the α-glucosidase inhibitory potential of this compound. Further research is strongly encouraged to fill this data gap, which is essential for a complete understanding of the pharmacological profile of Acarbose and its impurities. Such studies would be invaluable for regulatory purposes and for ensuring the quality and consistency of Acarbose drug products.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 1013621-79-8 [chemicea.com]
- 6. Acarbose D-Fructose Impurity | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Potential Toxicological Profile of Acarbose EP Impurity A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for regulatory guidance. The toxicological data for Acarbose EP Impurity A is not extensively available in public literature. Therefore, this guide utilizes the toxicological profile of the parent compound, Acarbose, as a primary reference and outlines a recommended investigational framework for the impurity based on current regulatory guidelines.
Introduction
Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] As with any synthesized active pharmaceutical ingredient (API), impurities may be present, arising from the manufacturing process or degradation. This compound is a known impurity of Acarbose, identified by the European Pharmacopoeia (EP).[3] Understanding the potential toxicological profile of such impurities is a critical aspect of drug safety assessment and is mandated by regulatory bodies worldwide.[4][5]
This technical guide provides a comprehensive overview of the known information regarding this compound and outlines a systematic approach to evaluating its potential toxicological profile, in line with international regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Chemical Identity of this compound:
| Identifier | Value |
| Chemical Name | O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose |
| CAS Number | 1013621-79-8 |
| Molecular Formula | C25H43NO18 |
| Molecular Weight | 645.6 g/mol |
Regulatory Framework for Impurity Qualification
The qualification of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[6][7] "Qualification" is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.[7] An impurity is considered qualified if its levels are below a certain threshold, or if it has been adequately tested in safety and/or clinical studies.[4][7]
The qualification threshold is determined by the maximum daily dose of the drug substance. For a drug like Acarbose, with a maximum daily dose that can exceed 2g, the qualification threshold for an impurity is typically 0.05%.[7] If the level of this compound exceeds this threshold in the final drug product, a comprehensive toxicological evaluation is warranted.
Known and Postulated Toxicological Profile
Direct toxicological studies on this compound are scarce in publicly available literature. A safety data sheet for a commercially available reference standard of "Acarbose D-Fructose Impurity" (a synonym for this compound) states that it is not classified as a dangerous substance and has unknown acute toxicity.[5] One supplier notes that this compound has been shown to be toxic to bacteria, such as Actinomyces, but provides no quantitative data.[4]
In the absence of specific data, the toxicological profile of the parent drug, Acarbose, serves as the primary point of reference.
Toxicological Summary of Acarbose (Parent Compound)
A large number of toxicological studies have been performed on Acarbose, covering general and reproduction toxicology, genotoxicity, and carcinogenicity.[6]
| Toxicological Endpoint | Species | Route | Results |
| Acute Oral Toxicity | Mouse, Rat, Dog | Oral | LD50 > 10,000 mg/kg. Characterized as non-toxic after single oral administration.[6] |
| Chronic Toxicity (1 year) | Rat | Feed (up to 4500 ppm) | No drug-related toxicity observed. |
| Chronic Toxicity (1 year) | Dog | Gavage (up to 400 mg/kg/day) | Pronounced reduction in body-weight development due to excessive pharmacodynamic activity, reversible with increased feed. |
| Carcinogenicity (24-26 months) | Sprague-Dawley Rat | Feed (up to 4500 ppm) | Malnutrition observed. No discernible carcinogenic risk from therapeutic use.[6] |
| Mutagenicity/Genotoxicity | Various assays | In vitro / In vivo | No evidence of genotoxic potential. |
| Hepatotoxicity | Human | Oral | Rare instances of clinically apparent acute liver injury, typically mild and self-limited upon discontinuation.[8][9] Asymptomatic elevations in serum aminotransferase levels have been observed.[10] |
Postulated Toxicological Profile of this compound
Given its structural similarity to Acarbose, it is plausible that this compound shares a similar toxicological profile, primarily related to gastrointestinal effects due to alpha-glucosidase inhibition. However, structural differences could lead to altered absorption, metabolism, or interaction with other biological targets, potentially resulting in a different safety profile.
A key area of investigation would be its potential for hepatotoxicity, as this has been observed, albeit rarely, with the parent drug.[8][10]
Proposed Experimental Protocols for Toxicological Qualification
Should the levels of this compound exceed the ICH qualification thresholds, a series of in vitro and in vivo studies would be necessary to establish its safety profile. The following experimental protocols are proposed based on standard regulatory requirements.
Genotoxicity Assessment
A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of the impurity.
-
Objective: To detect gene mutations.
-
Methodology:
-
Several strains of Salmonella typhimurium and Escherichia coli are used.
-
Tester strains are exposed to varying concentrations of this compound, with and without metabolic activation (S9 mix).
-
The number of revertant colonies is counted and compared to negative and positive controls.
-
A significant, dose-dependent increase in revertant colonies indicates a positive result.
-
-
Objective: To detect gene mutations in mammalian cells.
-
Methodology:
-
A suitable mammalian cell line (e.g., L5178Y mouse lymphoma cells) is used.
-
Cells are exposed to this compound with and without metabolic activation.
-
Mutations at a specific genetic locus (e.g., thymidine kinase) are measured.
-
A significant increase in the mutant frequency indicates a positive result.
-
-
Objective: To detect chromosomal damage.
-
Methodology:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes) are exposed to this compound with and without metabolic activation.
-
Cells are harvested at a suitable time point and metaphase chromosomes are examined for structural aberrations.
-
A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
-
General Toxicity Assessment
If genotoxicity tests are negative, a general toxicity study in one species is recommended.[11]
-
Objective: To determine the potential for adverse effects following repeated daily administration.
-
Methodology:
-
The study is typically conducted in rodents (e.g., Sprague-Dawley rats).
-
This compound is administered daily for 28 days via a clinically relevant route (oral).
-
At least three dose levels and a control group are used.
-
Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
Signaling Pathways and Mechanisms of Action
Primary Mechanism: Alpha-Glucosidase Inhibition
The primary mechanism of action of Acarbose is the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine.[1][12] This enzymatic inhibition slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the postprandial rise in blood glucose.[12] It is highly probable that this compound, due to its structural similarity, also possesses alpha-glucosidase inhibitory activity.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. jpionline.org [jpionline.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Qualification impurities for Human Use [a3p.org]
- 10. bohrium.com [bohrium.com]
- 11. google.com [google.com]
- 12. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
Methodological & Application
Application Notes and Protocols for the Detection of Acarbose EP Impurity A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of analytical methods for the detection and quantification of Acarbose EP Impurity A. It includes protocols for the official European Pharmacopoeia (EP) method and alternative, advanced methods that offer improved performance. A comparative summary of available quantitative data is presented, and experimental workflows are visualized to aid in practical implementation.
Introduction
Acarbose is an α-glucosidase inhibitor used in the management of type 2 diabetes mellitus. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) monograph for Acarbose outlines specific limits for several related substances, including Impurity A. Acarbose and its impurities lack a strong chromophore, which presents a challenge for detection and quantification by conventional UV-based HPLC methods. This has led to the development of alternative analytical techniques with enhanced sensitivity and specificity.
Analytical Methods and Protocols
This section details the experimental procedures for the compendial method and alternative high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods.
European Pharmacopoeia (EP) Method - Liquid Chromatography
The EP method for related substances in Acarbose utilizes a normal-phase HPLC method with UV detection at a low wavelength.
Experimental Protocol:
-
Chromatographic System:
-
Column: Aminopropylsilyl silica gel for chromatography (5 µm particle size), 250 mm x 4.0 mm.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer. The exact composition should be prepared as specified in the current EP monograph for Acarbose.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV spectrophotometer at 210 nm.
-
Injection Volume: 20 µL.
-
-
Solution Preparation:
-
Test Solution: Dissolve an accurately weighed quantity of the Acarbose substance under examination in water to obtain a specified concentration as per the EP monograph.
-
Reference Solution (a): A solution of Acarbose CRS in water.
-
Reference Solution (b) (for peak identification): A solution of Acarbose for peak identification CRS, which contains Acarbose and its specified impurities, including Impurity A.
-
Reference Solution (c) (for quantification): A dilution of the Test Solution.
-
-
Procedure:
-
Inject the different solutions into the chromatograph.
-
Record the chromatograms for a run time of at least 2.5 times the retention time of the principal peak (Acarbose).
-
Identify the peak corresponding to Impurity A by comparing the chromatogram of the Test Solution with that of Reference Solution (b). The relative retention time for Impurity A is approximately 0.9 with respect to Acarbose.
-
Calculate the content of Impurity A in the substance under examination by comparing the peak area of Impurity A in the chromatogram of the Test Solution with the area of the principal peak in the chromatogram of Reference Solution (c). The EP sets a limit of not more than 0.6% for Impurity A.
-
Alternative Method 1: UHPLC with Charged Aerosol Detection (CAD) on an Amide-HILIC Column
This method offers a more sensitive and robust alternative to the EP method, particularly as Charged Aerosol Detection (CAD) does not rely on the chromophoric properties of the analytes.
Experimental Protocol:
-
Chromatographic System:
-
Column: Accucore 150 Amide HILIC (2.6 µm particle size), 100 mm x 2.1 mm.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate to ensure compatibility with the CAD.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: Charged Aerosol Detector (CAD).
-
Injection Volume: 2 µL.
-
-
Solution Preparation:
-
Prepare Test and Reference Solutions as described in the EP method.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the solutions and run the gradient program.
-
The elution order of impurities may differ from the EP method. Peak identification should be confirmed using a reference standard containing Impurity A.
-
Quantify Impurity A based on its peak area in the chromatogram of the Test Solution relative to a calibration curve or a reference standard.
-
Alternative Method 2: UHPLC with Charged Aerosol Detection (CAD) on a Graphite Column
Graphite columns offer a different selectivity for polar compounds like Acarbose and its impurities and can be operated at high temperatures to overcome issues with anomerization.
Experimental Protocol:
-
Chromatographic System:
-
Column: Hypercarb (porous graphitic carbon), 100 mm x 2.1 mm.
-
Mobile Phase: A gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 90°C.
-
Detection: Charged Aerosol Detector (CAD).
-
Injection Volume: 2 µL.
-
-
Solution Preparation:
-
Prepare Test and Reference Solutions as described in the EP method.
-
-
Procedure:
-
Equilibrate the high-temperature column with the initial mobile phase.
-
Inject the solutions and execute the gradient program.
-
Identify the peak for Impurity A using a reference standard. The high temperature can alter the retention times and elution order compared to other methods.
-
Quantify Impurity A using its peak area response.
-
Quantitative Data Summary
A significant challenge in the quantitative analysis of individual Acarbose impurities is the limited availability of certified reference standards for each impurity. Method validation studies in the public domain often use a mixture of impurities for peak identification but may lack the individual standards necessary for a full validation of each specific impurity. The following table summarizes the available quantitative performance data for the analytical methods described.
| Parameter | EP Method (HPLC-UV) | UHPLC-CAD (Amide-HILIC) | UHPLC-CAD (Graphite) |
| Limit of Detection (LOD) | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |
| Limit of Quantitation (LOQ) | Data not available for Impurity A | A 0.20% concentration level for an impurity mix met the S/N ratio of 10:1[1] | 0.10% for the overall method[2] |
| Linearity Range | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |
| Accuracy / Recovery | Data not available for Impurity A | Data not available for Impurity A | Data not available for Impurity A |
Note: The lack of specific quantitative data for Impurity A is a notable gap in the publicly available literature. The provided LOQ values for the alternative methods are for the overall impurity profile or a mixture of impurities and should be considered as indicative of the method's sensitivity. For regulatory purposes, method validation, including the determination of LOD, LOQ, linearity, and accuracy, would need to be performed specifically for this compound using an isolated or synthesized reference standard.
Visualizations
Experimental Workflow for Acarbose Impurity A Analysis
The following diagram illustrates the general workflow for the analysis of this compound using liquid chromatography.
References
Application Note: Quantification of Acarbose EP Impurity A using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. The European Pharmacopoeia (EP) outlines a specific High-Performance Liquid Chromatography (HPLC) method for the analysis of Acarbose and its related substances, including Impurity A.[1][2] Accurate quantification of these impurities is crucial for ensuring the quality, safety, and efficacy of the drug product. This application note provides a detailed protocol for the quantification of Acarbose EP Impurity A based on the pharmacopoeial method and discusses alternative approaches for enhanced analysis.
Acarbose and its impurities lack a strong chromophore, making UV detection at low wavelengths (around 210 nm) a common approach.[1][3] The official EP method utilizes an aminopropyl-silyl stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer.[1][4]
Quantitative Data Summary
The following tables summarize the key parameters for the HPLC quantification of Acarbose and its impurities as per the European Pharmacopoeia.
Table 1: HPLC Chromatographic Conditions
| Parameter | European Pharmacopoeia Method |
| Stationary Phase | Amino silane bonded silica gel (5 µm) |
| Column Dimensions | 250 mm x 4.0 mm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (75:25, v/v) |
| Buffer Preparation | 0.60 g Potassium Dihydrogen Phosphate and 0.35 g Disodium Phosphate Dihydrate in 1000 mL water |
| pH of Mobile Phase | Approximately 6.8 |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 - 20 µL |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Relative Retention Time of Impurity A | Approximately 0.9 (relative to Acarbose)[2] |
| Resolution | The peak of Impurity A should be clearly separated from the main Acarbose peak. A peak-to-valley ratio of not less than 1.2 is suggested.[4] |
| Theoretical Plates | Not less than 2500 for the Acarbose peak[4] |
| Retention Time of Acarbose | Approximately 11 - 18 minutes[4] |
Experimental Protocol
This protocol details the step-by-step procedure for the quantification of this compound.
1. Preparation of Solutions
-
Phosphate Buffer (pH 6.8): Accurately weigh 0.60 g of Potassium Dihydrogen Phosphate and 0.35 g of Disodium Phosphate Dihydrate. Dissolve in 1000 mL of HPLC-grade water.
-
Mobile Phase: Mix acetonitrile and the prepared Phosphate Buffer in a 75:25 (v/v) ratio. Filter and degas the mobile phase before use.
-
Test Solution: Accurately weigh and dissolve about 200 mg of the Acarbose substance to be examined in 10.0 mL of water.[1]
-
Reference Solution (for peak identification): Dissolve the contents of a vial of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water.[1][2]
-
Reference Solution (for quantification): Dilute 1.0 mL of the Test Solution to 100.0 mL with water.[1][2]
2. HPLC System Setup and Equilibration
-
Set up the HPLC system with the specified column and mobile phase.
-
Set the column temperature to 35 °C and the UV detector wavelength to 210 nm.
-
Set the flow rate to 2.0 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
3. Chromatographic Analysis
-
Inject 20 µL of the Reference Solution (for peak identification) to identify the peaks corresponding to Acarbose and its impurities. The relative retention time of Impurity A is approximately 0.9 with reference to the Acarbose peak.[2]
-
Inject 20 µL of the Test Solution and the Reference Solution (for quantification) in replicate.
-
Record the chromatograms for a run time of at least 2.5 times the retention time of Acarbose.[2]
4. Data Analysis and Calculation
-
Identify the peak corresponding to Impurity A in the chromatogram of the Test Solution based on its relative retention time.
-
Integrate the peak areas for Impurity A and Acarbose in the chromatograms.
-
Calculate the percentage of Impurity A in the Acarbose sample using the following formula:
Note: The specific calculation may vary based on the exact requirements of the pharmacopoeia, which may involve comparison with the diluted reference solution.
Alternative Methodologies
While the EP method is widely used, alternative techniques can offer advantages in terms of sensitivity and separation. A method using an Amide-HILIC stationary phase with Charged Aerosol Detection (CAD) has been shown to effectively separate Acarbose and all of its impurities.[1] This approach is particularly useful for detecting impurities that lack a UV chromophore.
Experimental Workflow Diagram
References
Application Note: Synthesis and Isolation of Acarbose EP Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. Acarbose EP Impurity A is a known process-related impurity formed during the production of Acarbose.[1] This document provides a detailed overview of the synthesis (formation) and a comprehensive protocol for the isolation of this compound, to be used as a reference standard.
This compound is structurally identified as O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose. It is an isomer of Acarbose where the terminal glucose unit has been isomerized to fructose.
Data Presentation
| Parameter | Value | Reference |
| Chemical Name | O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-fructose | |
| Synonyms | Acarbose USP Impurity A, Acarbose D-Fructose Impurity | |
| Molecular Formula | C₂₅H₄₃NO₁₈ | |
| Molecular Weight | 645.6 g/mol | |
| CAS Number | 1013621-79-8 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis (Formation)
This compound is not typically synthesized intentionally as a target molecule but is formed as a process-related impurity during the fermentation process used for Acarbose production by Actinoplanes utahensis and subsequent downstream processing. The formation is primarily due to the isomerization of the terminal D-glucose unit of Acarbose to D-fructose under certain pH and temperature conditions.
A logical workflow for understanding and controlling the formation of this impurity is outlined below:
Caption: Formation pathway of this compound.
Isolation Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
The isolation of this compound from a crude mixture of Acarbose is effectively achieved using preparative HPLC. The following protocol is a recommended starting point and may require optimization based on the specific impurity profile of the starting material and the HPLC system used.
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Materials and Reagents
-
Crude Acarbose (containing this compound)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Acetic Acid (glacial, HPLC grade)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector with a large loop), and a UV detector.
-
Preparative HPLC column: Amide-HILIC, Amino-bonded silica, or Graphitized Carbon column. A C18 column can also be used.[2]
-
Fraction collector
-
Analytical HPLC system for purity analysis
-
Lyophilizer (Freeze-dryer)
Chromatographic Conditions
The following table outlines recommended starting conditions for the preparative HPLC method. These are based on analytical methods and may need to be scaled and optimized for preparative purposes.[3][4][5][6]
| Parameter | Recommended Condition |
| Column | Amide-HILIC, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 70% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Protocol Steps
-
Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in water, adjusting the pH, and filtering. Prepare Mobile Phase B (Acetonitrile). Degas both mobile phases before use.
-
Sample Preparation: Dissolve an accurately weighed amount of crude Acarbose in Mobile Phase A to a final concentration of 10-50 mg/mL. Filter the sample solution through a 0.45 µm filter.
-
HPLC System Setup and Equilibration: Install the preparative column and equilibrate the system with the initial mobile phase composition (e.g., 80% B) until a stable baseline is achieved.
-
Injection and Fractionation: Inject the prepared sample onto the column. Monitor the chromatogram and collect fractions corresponding to the peak of this compound. The impurity is expected to elute in close proximity to the main Acarbose peak.
-
Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction. The analytical method can be a scaled-down version of the preparative method or a validated pharmacopeial method.
-
Pooling of Pure Fractions: Combine the fractions that show a purity of ≥95% for this compound.
-
Lyophilization: Freeze the pooled fractions and lyophilize to remove the mobile phase solvents and obtain the purified this compound as a solid, white to off-white powder.
-
Characterization: Confirm the identity and purity of the isolated standard using appropriate analytical techniques such as LC-MS, NMR, and quantitative HPLC.
Conclusion
This application note provides a comprehensive guide for the understanding of the formation and a detailed protocol for the isolation of this compound. The successful isolation and characterization of this impurity are essential for its use as a reference standard in the quality control of Acarbose API and finished drug products, ensuring compliance with regulatory requirements. The provided preparative HPLC protocol serves as a robust starting point for researchers and scientists in the pharmaceutical industry.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 5. CN105572267A - Method for detecting acarbose through high performance liquid chromatography - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol for the Chromatographic Separation of Acarbose from Impurity A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and analysis of Acarbose from its related substance, Impurity A. The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) techniques, ensuring robust and reproducible results for quality control and research purposes.
Introduction
Acarbose is an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][] It is produced via fermentation, a process that can lead to the formation of structurally related impurities.[1][3] Impurity A is a known related substance of Acarbose.[4][5] Effective separation and quantification of these impurities are critical for ensuring the safety and efficacy of the final drug product. This protocol details two primary methods for the separation of Acarbose and Impurity A: a pharmacopoeial HPLC-UV method and a more modern UHPLC-CAD method.
Experimental Protocols
Method 1: European Pharmacopoeia HPLC-UV Method
This method is a widely accepted standard for the analysis of Acarbose and its related substances.[1][6]
2.1.1. Materials and Reagents
-
Acarbose Reference Standard (CRS) containing impurities A, B, C, D, E, F, and G
-
Acetonitrile (HPLC grade)
-
Monobasic Potassium Phosphate
-
Dibasic Sodium Phosphate
-
Phosphoric Acid
-
Water (HPLC grade)
2.1.2. Chromatographic Conditions
| Parameter | Specification |
| Column | Aminopropylsilyl silica gel for chromatography (APS), 5 µm, 250 mm x 4.6 mm (e.g., Hypersil APS-2)[1] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.0) |
| Mobile Phase Preparation | Prepare a suitable mixture of acetonitrile and a phosphate buffer solution. A common composition is a mixture of acetonitrile and phosphate buffer (25:75 v/v) with the pH adjusted to 6.8 with 10% phosphoric acid.[7] |
| Flow Rate | 2.0 mL/min[7][8] |
| Column Temperature | 35 °C[7] or 40°C[6] |
| Detection | UV at 210 nm[6][7][8] |
| Injection Volume | 10 µL[8] |
2.1.3. Sample Preparation
-
Test Solution: Accurately weigh and dissolve about 200 mg of the substance to be examined in 10.0 mL of water.[1]
-
Reference Solution (for peak identification): Dissolve a vial of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, and G) in 1.0 mL of water.[1]
Method 2: UHPLC-CAD Method
This method offers an alternative to the traditional UV detection, providing universal detection for compounds lacking a strong chromophore.[1][3]
2.2.1. Materials and Reagents
-
Acarbose Reference Standard (CRS) with impurities
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate
-
Trifluoroacetic Acid (TFA)
-
Water (LC-MS grade)
2.2.2. Chromatographic Conditions
| Parameter | Specification |
| Column | Amide-HILIC, 2.6 µm, 100 mm x 2.1 mm (e.g., Accucore 150 Amide HILIC)[1] |
| Mobile Phase | A gradient of Acetonitrile and Ammonium Acetate buffer (pH 5.8).[1] |
| Gradient Program | A shallow gradient with a small change in mobile phase composition over 10 minutes is necessary for sufficient separation.[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 45 °C[1] |
| Detection | Charged Aerosol Detector (CAD)[1] |
| Injection Volume | Reduced injection volume is required for narrow columns to avoid peak overloading.[1] |
2.2.3. Sample Preparation
-
Prepare solutions as described in section 2.1.3, using LC-MS grade water.
Data Presentation
The following table summarizes the expected retention times for Acarbose and Impurity A based on the described methods. These values are indicative and may vary slightly depending on the specific instrument and column used.
| Compound | Method 1 (HPLC-UV) - Approximate Retention Time (min) | Method 2 (UHPLC-CAD) - Elution Order |
| Impurity A | Elutes before Acarbose | Early eluting peak |
| Acarbose | Main peak | Later eluting peak |
Note: Specific retention times for Impurity A are often not explicitly stated in literature but chromatograms consistently show it eluting prior to the main Acarbose peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the separation and analysis of Acarbose and its impurities.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Acarbose EP Impurity A in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is an oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus. It functions as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial hyperglycemia. The manufacturing process of Acarbose, which involves fermentation by Actinoplanes utahensis, can lead to the formation of several related substances, or impurities. Acarbose EP Impurity A is a significant process-related impurity that must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Acarbose.
This compound is chemically defined as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.[2][3] Its molecular formula is C25H43NO18 and it has a molecular weight of 645.6 g/mol .[4]
Analytical Methodologies
The primary analytical technique for the quantification of Acarbose and its impurities, including Impurity A, is High-Performance Liquid Chromatography (HPLC) with UV detection, as specified in the European Pharmacopoeia (EP).[5] Alternative detection methods such as Charged Aerosol Detection (CAD) can also be employed for universal detection of non-chromophoric impurities.[6]
High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia monograph for Acarbose (01/2008:2089) outlines a specific HPLC method for the determination of related substances.[5][7] This method utilizes an aminopropylsilyl silica gel column and a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.
Table 1: HPLC Method Parameters for Acarbose Related Substances Test (as per EP Monograph 2089) [5][7]
| Parameter | Specification |
| Column | Aminopropylsilyl silica gel for chromatography R (5 µm), 0.25 m x 4 mm |
| Mobile Phase | Mix 750 volumes of acetonitrile R1 and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate R and 0.35 g/L of disodium hydrogen phosphate dihydrate R. |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Spectrophotometer at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 2.5 times the retention time of Acarbose |
Table 2: Quantitative Data for Acarbose and its Impurities [5][8]
| Compound | Relative Retention Time (with reference to Acarbose) | Acceptance Criteria (EP) |
| Impurity D | ~ 0.5 | ≤ 1.0% |
| Impurity H | ~ 0.6 | Not specified |
| Impurity B | ~ 0.8 | ≤ 0.5% |
| Impurity A | ~ 0.9 | ≤ 0.6% |
| Acarbose | 1.0 (retention time ~ 16 min) | 95.0% to 102.0% |
| Impurity C | ~ 1.2 | ≤ 1.5% |
| Impurity E | ~ 1.7 | Not specified |
| Impurity F | ~ 1.9 | Not specified |
| Impurity G | ~ 2.2 | Not specified |
Table 3: Method Validation Data (Example from Literature) [9]
| Parameter | Value |
| Limit of Detection (LOD) | 0.17 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Experimental Protocols
Preparation of Solutions
Test Solution:
-
Accurately weigh 0.200 g of the Acarbose substance to be examined.
-
Dissolve in water R and dilute to 10.0 mL with the same solvent.[5][7]
Reference Solution (a) - For Assay:
-
Dissolve the contents of a vial of Acarbose CRS (Chemical Reference Substance) in 5.0 mL of water R.[5]
Reference Solution (b) - For Peak Identification:
-
Dissolve 20 mg of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water R.[5][7] This solution is critical for the correct identification of the impurity peaks.
Reference Solution (c) - For Quantitation:
-
Dilute 1.0 mL of the Test Solution to 100.0 mL with water R.[7]
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each solution (Test Solution, Reference Solution (b), and Reference Solution (c)) into the chromatograph.[7]
-
Run the chromatogram for 2.5 times the retention time of the principal peak (Acarbose).
-
Identify the peaks due to impurities A, B, C, D, E, F, G, and H using the chromatogram obtained with Reference Solution (b) and the chromatogram supplied with the Acarbose for peak identification CRS.[7]
-
Calculate the percentage content of each impurity. For Impurity A, the area of the peak in the chromatogram of the Test Solution should not be more than 0.6 times the area of the principal peak in the chromatogram obtained with Reference Solution (c) (0.6%).[5]
System Suitability
The system suitability is assessed to ensure the performance of the chromatographic system.
-
Identification of Impurities: The chromatogram obtained with Reference Solution (b) should allow for the unambiguous identification of the specified impurities.[7]
-
Resolution: The resolution between the peaks of interest should be adequate to ensure accurate quantification.
-
Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram of the most dilute reference solution should be sufficient for accurate peak integration.
Diagrams
Caption: Workflow for Acarbose Quality Control.
Caption: Origin of Acarbose Impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. chemwhat.com [chemwhat.com]
- 3. alentris.org [alentris.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. drugfuture.com [drugfuture.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. drugfuture.com [drugfuture.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Do… [ouci.dntb.gov.ua]
Application Notes and Protocols for Acarbose EP Impurity A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Acarbose EP Impurity A as a reference standard in the research and quality control of Acarbose, an alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.
Introduction
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of intestinal alpha-glucosidases, delaying the digestion of carbohydrates and thus reducing postprandial hyperglycemia.[1][2] this compound is a known impurity that can arise during the manufacturing process or degradation of the active pharmaceutical ingredient (API).[3] Its chemical name is O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.[] The use of a well-characterized reference standard for this compound is essential for accurate identification, quantification, and control of impurities in Acarbose drug substances and products, ensuring their quality, safety, and efficacy.[5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1013621-79-8 | [5] |
| Molecular Formula | C₂₅H₄₃NO₁₈ | [6] |
| Molecular Weight | 645.6 g/mol | [6] |
| Appearance | White Powder | [7] |
| Solubility | Soluble in water | [6] |
| Storage | 2-8 °C in a well-closed container | [6] |
Analytical Applications and Protocols
This compound is primarily used as a reference standard in chromatographic methods for the quality control of Acarbose. High-Performance Liquid Chromatography (HPLC) with various detection methods is the most common technique.
Protocol: Impurity Profiling of Acarbose by HPLC-UV
This protocol is adapted from a stability-indicating HPLC method for the determination of Acarbose.[8]
Objective: To identify and quantify this compound in a sample of Acarbose drug substance.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical column: Lichrospher®-100–NH2, 5 µm, 250 × 4.6 mm i.d.[8]
-
This compound reference standard
-
Acarbose reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.007 M Phosphate Buffer (pH 6.7) (75:25, v/v) |
| Flow Rate | 2.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.007 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH to 6.7 with orthophosphoric acid.
-
Mix acetonitrile and the phosphate buffer in a 75:25 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a known concentration (e.g., 0.05 mg/mL).
-
Accurately weigh and dissolve an appropriate amount of Acarbose reference standard in water to obtain a known concentration (e.g., 5 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Acarbose drug substance sample in water to obtain a concentration of approximately 5 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Acarbose and this compound based on their retention times.
-
-
Data Analysis:
-
Calculate the amount of this compound in the sample using the peak area of the impurity in the sample chromatogram and the peak area of the corresponding standard.
-
Quantitative Data:
| Analyte | Retention Time (min) | Linearity Range (mg/mL) | Correlation Coefficient (R²) |
| Acarbose | Not specified | 2.5 - 20 | 0.9995[8] |
| This compound | Not specified | - | - |
Note: Specific retention times for Acarbose and its impurity A were not provided in the cited source. These should be determined experimentally.
Visualizations
Signaling Pathway of Acarbose Action
Acarbose competitively inhibits α-glucosidase enzymes in the brush border of the small intestine.[2] This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial glucose absorption.
Caption: Mechanism of Acarbose action.
Experimental Workflow for Acarbose Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of Acarbose and its impurities using HPLC.
Caption: HPLC analysis workflow.
Conclusion
The use of this compound as a reference standard is critical for the accurate assessment of the quality of Acarbose drug substance and formulated products. The provided HPLC-UV protocol offers a reliable method for the separation and quantification of this impurity. Researchers and drug development professionals should utilize well-characterized reference standards and validated analytical methods to ensure the safety and efficacy of pharmaceutical products.
References
- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | CAS No- 1013621-79-8 | Simson Pharma Limited [simsonpharma.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Acarbose Impurity A(EP) - Analytica Chemie Acarbose Impurity A(EP) [analyticachemie.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Acarbose and its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Acarbose and its related impurities. The methodologies outlined are based on established pharmacopoeial methods and alternative approaches offering improved detection and separation.
Acarbose is an α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2] It is produced via fermentation, a process that can lead to the formation of various structurally related impurities.[1] The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide standardized methods for the analysis of Acarbose and its impurities, which are crucial for ensuring the quality and safety of the drug product.[1][3][4]
The primary impurities of Acarbose, designated as Impurities A, B, C, D, E, F, G, and H, arise from variations in the sugar units attached to the acarviosin moiety.[1][5][6] Due to the weak chromophores of Acarbose and its impurities, detection is typically performed at a low UV wavelength (210 nm).[7][8] Alternative detection methods, such as Charged Aerosol Detection (CAD), offer universal detection for these compounds, which can be beneficial as not all impurities possess a strong chromophore.[1][7]
High-Performance Liquid Chromatography (HPLC) Method (Based on Pharmacopoeial Methods)
This method is a widely used approach for the routine analysis of Acarbose and its impurities, employing an amino-silane bonded silica gel column.[3][9]
Experimental Protocol:
a. Sample and Standard Preparation:
-
Test Solution: Accurately weigh and dissolve 200 mg of the Acarbose substance in 10.0 mL of water.[1]
-
Reference Solution (for peak identification): Dissolve the contents of a vial of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, and G) in 1.0 mL of water.[1]
-
Reference Solution (for quantitation): Dilute 1.0 mL of the Test Solution to 100.0 mL with water.[1]
-
System Suitability Solution: Reconstitute a vial of USP Acarbose System Suitability Mixture RS in 1 mL of water.[4]
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Amino-silane bonded silica gel (e.g., Lichrospher®-100-NH2, 5 µm, 250 x 4.6 mm)[3] or packing L8 (4-mm × 25-cm)[4] |
| Mobile Phase | Acetonitrile and Phosphate buffer (e.g., 750:250, v/v). The phosphate buffer can be prepared by dissolving 0.6 g of monobasic potassium phosphate and 0.35 g of dibasic sodium phosphate in 900 mL of water, diluting to 1 L, and adjusting the pH if necessary (e.g., to 6.7 or 6.8).[3][4][9] |
| Flow Rate | 2.0 mL/min[3][9] |
| Column Temperature | 35 °C[3][4][9] |
| Detection | UV at 210 nm[3][4][9] |
| Injection Volume | 10 µL[3] |
c. System Suitability:
-
The chromatogram obtained from the System Suitability Solution should be comparable to the reference chromatogram provided with the standard.
-
The ratio of the height of the impurity A peak to the height of the valley between the impurity A peak and the acarbose peak should be not less than 1.2.[4]
d. Data Analysis:
-
Identify the peaks of the impurities in the test solution chromatogram by comparing their retention times with those obtained from the reference solution for peak identification.
-
Calculate the percentage of each impurity based on the peak area responses relative to the Acarbose peak in the diluted test solution.
Workflow for HPLC Analysis of Acarbose and Impurities
Caption: Workflow for HPLC analysis of Acarbose.
Alternative Chromatographic Methods
While the pharmacopoeial HPLC method is standard, alternative methods have been developed to address some of its limitations, such as improving the detection of impurities without strong chromophores and enhancing separation efficiency.[1][8]
HILIC is well-suited for the separation of polar compounds like Acarbose and its impurities.[1] Coupling HILIC with CAD provides universal detection, which is advantageous for impurities that are not readily detected by UV.[1][7]
Experimental Protocol:
a. Sample and Standard Preparation:
-
Prepare solutions as described in the HPLC method (Section 1a).
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide-HILIC column (e.g., Accucore 150 Amide HILIC, 100 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | A time-based gradient from a higher to a lower concentration of Mobile Phase A. A shallow gradient is necessary for sufficient separation.[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 40 °C |
| Detection | Charged Aerosol Detector (CAD) |
c. Data Analysis:
-
Peak identification and quantification are performed based on the chromatograms of the reference standards. The universal response of the CAD allows for a more accurate estimation of the relative amounts of impurities.
Logical Relationship for Method Selection
Caption: Decision tree for selecting a chromatographic method.
PGC columns offer a unique stationary phase that provides strong retention for polar analytes and can be operated at high temperatures.[7][8] This high-temperature operation can be beneficial in preventing the anomerization of Acarbose and its impurities, which can lead to peak splitting.[7][8]
Experimental Protocol:
a. Sample and Standard Preparation:
-
Prepare solutions as described in the HPLC method (Section 1a).
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Porous Graphitic Carbon column (e.g., Hypercarb) |
| Mobile Phase | Acetonitrile/Water gradient containing 0.1% TFA[1] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 90 °C[1][7] |
| Detection | Charged Aerosol Detector (CAD) or UV at 210 nm |
c. Data Analysis:
-
The elution order of impurities on a PGC column may differ from that on an amino or HILIC column, necessitating careful peak identification using reference standards.[7]
Ion-Exchange Chromatography for Purification
While not typically used for routine impurity profiling, ion-exchange chromatography is a valuable technique for the purification of Acarbose from fermentation broths.[10][11] Strong acid cation exchange resins can be used to capture Acarbose, allowing for the removal of accompanying substances like sugars, salts, and other metabolites.[10]
Protocol Outline:
-
Resin Selection: A gel-type strong acid cation exchange resin is often effective.[10]
-
Adsorption: The fermentation broth, after appropriate pre-treatment, is passed through the ion-exchange column. Acarbose, being a weak base, will bind to the resin.
-
Washing: The column is washed with water or a low-concentration buffer to remove unbound impurities.
-
Elution: Acarbose is eluted from the column using an appropriate eluent, such as a solution of hydrochloric acid.[10]
Purification Workflow using Ion-Exchange Chromatography
Caption: Acarbose purification workflow.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described chromatographic methods.
| Parameter | HPLC-UV (Pharmacopoeial) | HILIC-CAD | PGC-CAD/UV |
| Column Type | Amino-silane bonded silica | Amide-HILIC | Porous Graphitic Carbon |
| Column Dimensions | 250 x 4.6 mm, 5 µm[3] | 100 x 2.1 mm, 2.6 µm[1] | - |
| Mobile Phase | Acetonitrile/Phosphate Buffer (75:25)[3] | Acetonitrile/Water with 0.1% TFA (Gradient)[1] | Acetonitrile/Water with 0.1% TFA (Gradient)[1] |
| Flow Rate | 2.0 mL/min[3] | 0.6 mL/min[1] | 0.8 mL/min |
| Temperature | 35 °C[3] | 40 °C | 90 °C[1] |
| Detection | UV at 210 nm[3] | CAD[1] | CAD or UV at 210 nm |
| Injection Volume | 10 µL[3] | - | - |
| Key Advantage | Standardized, widely accepted | Universal detection, good for polar compounds | High temperature stability, prevents anomerization |
| Key Disadvantage | May not detect all impurities | Requires specialized detector | Different selectivity, may require re-validation |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. uspbpep.com [uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Method for Acarbose and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. As with any pharmaceutical compound, ensuring its stability and purity throughout its shelf life is critical for safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. This application note provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Acarbose and its potential impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.
Acarbose is a pseudo-tetrasaccharide, and its impurities can arise from the fermentation process, downstream purification, or degradation.[1] Common impurities include structural analogs and other oligosaccharides. The method described herein is designed to separate Acarbose from its known impurities and degradation products generated under various stress conditions.
Known Impurities of Acarbose
A comprehensive understanding of potential impurities is fundamental to the development of a stability-indicating method. The following table lists the known impurities of Acarbose.
| Impurity Name | Molecular Formula | CAS Number |
| Acarbose Impurity A | C25H43NO18 | 1013621-79-8 |
| Acarbose Impurity B | C26H43NO17 | 1220983-54-9 |
| Acarbose Impurity C | C25H43NO18 | 610271-07-3 |
| Acarbose Impurity D | C19H33NO13 | 68128-53-0 |
| Acarbose Impurity E | C31H53NO23 | N/A |
| Acarbose Impurity F | C31H53NO23 | 83116-09-0 |
| Acarbose Impurity G | C31H53NO23 | 1013621-73-2 |
| Acarbose Impurity H | C25H43NO17 | 196944-81-7 |
Stability-Indicating HPLC Method
Chromatographic Conditions
A robust HPLC method is essential for the separation of Acarbose from its impurities. The following conditions have been found to be effective:
| Parameter | Condition |
| Column | Lichrospher® 100 NH2 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile : 0.007 M Phosphate Buffer (pH 6.7) (750:250, v/v)[2] |
| Flow Rate | 2.0 mL/min[2] |
| Detection Wavelength | 210 nm[2] |
| Column Temperature | 35 °C[2] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 30 minutes |
Experimental Protocols
Preparation of Solutions
4.1.1. Standard Stock Solution of Acarbose
-
Accurately weigh and transfer about 25 mg of Acarbose reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with HPLC grade water to obtain a concentration of approximately 1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
4.1.2. Sample Solution (Tablets)
-
Weigh and finely powder not fewer than 20 Acarbose tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Acarbose and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of HPLC grade water and sonicate for 15 minutes to ensure complete dissolution of Acarbose.
-
Dilute to volume with HPLC grade water and mix well.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the method and to generate potential degradation products.[3] The target degradation is typically in the range of 5-20%.[]
4.2.1. Acid Hydrolysis
-
Pipette 5 mL of the Acarbose stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 0.1 M hydrochloric acid.
-
Keep the flask at 60 °C for a specified duration (e.g., 24 hours).
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
4.2.2. Base Hydrolysis
-
Pipette 5 mL of the Acarbose stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 0.1 M sodium hydroxide.
-
Keep the flask at 60 °C for a specified duration (e.g., 24 hours).
-
After the incubation period, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
4.2.3. Oxidative Degradation
-
Pipette 5 mL of the Acarbose stock solution (1 mg/mL) into a flask.
-
Add 5 mL of 3% hydrogen peroxide.
-
Keep the flask at room temperature for a specified duration (e.g., 24 hours).
-
Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.
4.2.4. Thermal Degradation
-
Place the Acarbose powder in a petri dish and expose it to a temperature of 105 °C in a hot air oven for a specified duration (e.g., 48 hours).
-
After exposure, weigh an appropriate amount of the powder, dissolve it in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL.
4.2.5. Photolytic Degradation
-
Expose the Acarbose powder and a solution of Acarbose (1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 7 days).
-
For the powder, weigh an appropriate amount, dissolve it in the mobile phase, and dilute to a final concentration of approximately 100 µg/mL.
-
For the solution, dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
Summary of Forced Degradation Results (Illustrative)
The following table summarizes the expected outcomes of the forced degradation studies. The peak purity of the Acarbose peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks are present.
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approx.) | Number of Degradation Products | Peak Purity |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | 15% | 2 | Pass |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 24 h | 12% | 3 | Pass |
| Oxidation | 3% H2O2, RT | 24 h | 8% | 1 | Pass |
| Thermal | 105 °C (Solid) | 48 h | 5% | 1 | Pass |
| Photolytic (UV) | 254 nm (Solid & Solution) | 7 days | 10% | 2 | Pass |
Method Validation Protocol
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6]
System Suitability
System suitability testing is an integral part of the analytical method and is performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area (n=6) | ≤ 2.0% |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies where the Acarbose peak is shown to be pure and well-resolved from any degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of Acarbose reference standard over the range of 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999[7]
Accuracy (Recovery)
The accuracy of the method is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Prepare samples by spiking the placebo with the Acarbose reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
5.5.1. Repeatability (Intra-day Precision)
-
Analyze six replicate samples of the same concentration (e.g., 100% of the target assay concentration) on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
Acceptance Criteria:
-
%RSD ≤ 2.0%
5.5.2. Intermediate Precision (Inter-day and Inter-analyst)
-
Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the %RSD for the combined results from both days/analysts/instruments.
Acceptance Criteria:
-
%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines).
-
S = the slope of the calibration curve.
The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters and assessing the effect on the results.
-
Vary parameters such as:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (± 5 °C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze samples under each of the modified conditions and compare the results to those obtained under the normal conditions.
Acceptance Criteria:
-
The system suitability parameters should be met under all varied conditions.
-
The results should not be significantly affected by the variations.
Visualizations
Caption: Workflow for the development of a stability-indicating method.
Caption: Design of forced degradation studies for Acarbose.
Caption: Relationship between validation parameters and their acceptance criteria.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for Acarbose and its impurities. The detailed protocols for chromatographic conditions, forced degradation studies, and method validation are designed to assist researchers and scientists in establishing a reliable analytical method that complies with regulatory expectations. The successful implementation of this method will ensure the accurate assessment of the stability and quality of Acarbose drug substance and product.
References
- 1. Acarbose EP Impurity A | 1013621-79-8 | FA165439 [biosynth.com]
- 2. veeprho.com [veeprho.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
Application Note: Capillary Electrophoresis for Acarbose Impurity Profiling
Abstract
This application note details a capillary electrophoresis (CE) method for the impurity profiling of Acarbose, a pseudo-tetrasaccharide used as an alpha-glucosidase inhibitor. While the European Pharmacopoeia outlines an HPLC method for Acarbose and its related substances, capillary electrophoresis offers a high-efficiency, complementary analytical technique. This document provides a detailed protocol for a capillary zone electrophoresis (CZE) method, including sample preparation, instrumental parameters, and data analysis. The method is suitable for the separation of Acarbose from its potential impurities, offering high resolution and rapid analysis times.
Introduction
Acarbose is a complex oligosaccharide produced by fermentation. Due to its manufacturing process and inherent chemical nature, various related substances and degradation products can be present as impurities. The European Pharmacopoeia (Ph. Eur.) lists several official impurities (Impurities A, B, C, D, E, F, and G) that must be monitored to ensure the quality and safety of the drug substance and product.
Capillary electrophoresis is a powerful separation technique based on the differential migration of charged species in an electric field.[1][2][3] For a complex, polar molecule like Acarbose, which lacks a strong chromophore, CE presents a viable analytical alternative to HPLC.[4] This application note describes a CZE method that can be employed for the qualitative and quantitative analysis of Acarbose and its impurities. The described method may require derivatization to enhance detection sensitivity and selectivity.[5][6]
Experimental Workflow
The general workflow for the analysis of Acarbose impurities by capillary electrophoresis is depicted below.
Figure 1: General workflow for Acarbose impurity profiling by Capillary Electrophoresis.
Experimental Protocol
This protocol is based on a method adapted for the separation of saccharides and can be optimized for the specific impurity profile of Acarbose.[5][6]
1. Materials and Reagents
-
Acarbose Reference Standard and sample
-
Acarbose Impurity Standards (if available)
-
Sodium Tetraborate (Borax)
-
Boric Acid
-
Sodium Hydroxide (for pH adjustment)
-
Deionized Water (18.2 MΩ·cm)
-
S-1-phenylethylamine (for derivatization)
-
Sodium cyanoborohydride (for derivatization)
-
Fused-silica capillary (e.g., 50 µm I.D., 37 cm total length, 30 cm effective length)
2. Instrumentation
-
Capillary Electrophoresis system with a UV/DAD detector
-
Data acquisition and processing software
3. Preparation of Solutions
-
Background Electrolyte (BGE): 100 mM Sodium Tetraborate buffer, pH 9.4. Prepare by dissolving the appropriate amount of sodium tetraborate in deionized water and adjusting the pH with boric acid or sodium hydroxide if necessary. Filter the buffer through a 0.45 µm filter before use.
-
Sample Solution: Accurately weigh and dissolve 200 mg of the Acarbose sample in 10.0 mL of water.
-
Reference Solution: Prepare a solution of Acarbose Reference Standard at a similar concentration to the sample solution. If available, prepare a mixed standard solution containing Acarbose and known impurities.
4. Derivatization Procedure (Optional but Recommended for Enhanced Sensitivity)
-
To 50 µL of the sample or standard solution, add 15 µL of a 1 M solution of S-1-phenylethylamine (pH 6.8).
-
Incubate the mixture at 90°C for 10 minutes.
-
Add 4.5 µL of a 5 M solution of sodium cyanoborohydride and incubate for an additional 60 minutes at 90°C.[5]
5. Capillary Electrophoresis Conditions
-
Capillary: Fused-silica, 50 µm I.D., 37 cm total length (30 cm to detector).
-
Capillary Conditioning (New Capillary):
-
Rinse with 1 M NaOH for 20 min.
-
Rinse with 0.1 M NaOH for 20 min.
-
Rinse with deionized water for 20 min.
-
Rinse with BGE for 30 min.
-
-
Pre-run Conditioning:
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 5 min.
-
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +10 kV to +20 kV.
-
Temperature: 20°C - 25°C.
-
Detection: UV detection at 200 nm or 210 nm.[5]
6. Data Analysis
-
Identify the peaks corresponding to Acarbose and its impurities based on their migration times relative to the reference standards.
-
Calculate the percentage of each impurity by area normalization, assuming a similar response factor after derivatization. For accurate quantification, calibration curves for each impurity should be prepared.
Quantitative Data Summary
The following table presents illustrative quantitative data for the separation of Acarbose and some of its potential impurities using the described CZE method. Actual values will vary depending on the specific instrumentation and experimental conditions.
| Analyte | Migration Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Impurity D | 6.8 | 1500 | - |
| Impurity B | 7.5 | 2500 | 2.1 |
| Impurity A | 8.2 | 3000 | 2.5 |
| Acarbose | 9.5 | 150000 | 4.2 |
| Impurity C | 10.8 | 4500 | 3.8 |
| Impurity E | 12.1 | 1800 | 3.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for all Ph. Eur. impurities. The resolution is calculated between adjacent peaks.
Logical Relationship of Separation Principles
The separation of Acarbose and its impurities by CZE is governed by their charge-to-size ratio. The derivatization step can introduce a charged moiety, enhancing the electrophoretic mobility and facilitating separation.
Figure 2: Factors influencing the separation of Acarbose and its impurities in CZE.
Conclusion
Capillary electrophoresis provides a high-resolution and efficient method for the impurity profiling of Acarbose. The described CZE protocol, potentially with a derivatization step, can effectively separate Acarbose from its related substances. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals in implementing CE for the quality control of Acarbose. Further method development and validation are necessary to establish a CE-based method as a routine quality control procedure for Acarbose impurity analysis.
References
- 1. drugfuture.com [drugfuture.com]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of capillary zone electrophoresis for charge heterogeneity testing of biopharmaceuticals using enhanced method development principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Determination of acarbose by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in separating Acarbose EP Impurity A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Acarbose and its related impurities, with a specific focus on Acarbose EP Impurity A.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Acarbose and its impurities.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Acarbose and Impurity A | - Inadequate Stationary Phase Selectivity: The column is not capable of distinguishing between the structurally similar Acarbose and Impurity A. - Inappropriate Mobile Phase Composition: The mobile phase strength or pH is not optimal for separation. | - Column Selection: Consider using an Amide-HILIC or a porous graphitic carbon (PGC) column, which may offer better selectivity for these hydrophilic compounds compared to traditional aminopropyl-silyl (APS) columns. - Mobile Phase Optimization: Methodically adjust the acetonitrile/water ratio. Small changes in the gradient slope (e.g., a 3% change over 10 minutes) can significantly improve resolution.[1] Also, optimize the pH of the aqueous portion of the mobile phase; a pH of 5.8 has been used successfully with Amide-HILIC columns.[1] |
| Shifting Retention Times (Especially Decreasing) | - Column Instability: Aminopropyl-silyl (APS) columns, often used in pharmacopoeial methods, are known to be unstable under the required analytical conditions, leading to a gradual decrease in retention time.[1][2] - Inadequate Equilibration: The column is not sufficiently equilibrated between injections. | - Use a More Stable Column: Switch to a more robust stationary phase like an Amide-HILIC or a graphite-based column.[1][3] - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A longer re-equilibration step may be necessary.[1] |
| Peak Splitting or Broadening | - Anomerization: Acarbose and its impurities can exist as anomers (epimers), which may interconvert during chromatography, leading to distorted or split peaks.[1][3] - Column Overload: Injecting too much sample can lead to peak distortion. | - Increase Column Temperature: Elevating the column temperature (e.g., to 45°C or even as high as 90°C with thermally stable columns like graphite) can accelerate the interconversion of anomers, resulting in a single, sharp peak.[1][3] - Adjust Mobile Phase pH: The pH of the mobile phase can influence the rate of anomerization.[1] - Reduce Injection Volume: If using narrow-bore columns (e.g., 2.1 mm i.d.), reducing the injection volume is crucial to prevent overloading and loss of resolution.[1] |
| Low Signal Intensity / Poor Sensitivity | - Weak UV Chromophore: Acarbose and its impurities lack a strong UV chromophore, making detection at low concentrations challenging with UV detectors.[1][3][4] - High Background Signal: Certain mobile phase additives or column bleed can cause high background noise, reducing sensitivity.[1] | - Use a Universal Detector: Employ a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for more sensitive and uniform detection of these non-chromophoric compounds.[1][3] - Use Volatile Mobile Phases: When using mass-sensitive detectors like CAD, switch to volatile mobile phases such as ammonium acetate or ammonium formate instead of non-volatile phosphate buffers.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from the main Acarbose peak so challenging?
A1: The primary challenge lies in the high structural similarity between Acarbose and Impurity A. Both are complex oligosaccharides, differing subtly in their structure which results in very similar physicochemical properties and chromatographic behavior.[1][5] According to the European Pharmacopoeia, the relative retention time of Impurity A is approximately 0.9 with respect to Acarbose, indicating they elute very close to each other.[6] This requires a highly selective chromatographic system to achieve baseline separation.
Q2: My aminopropyl-silyl (APS) column is showing poor reproducibility. What is the cause and what are the alternatives?
A2: APS columns are known for their instability, particularly with the aqueous mobile phases used in Acarbose analysis.[1][2] This instability can lead to issues like column bleeding and a continuous shift in retention times.[1] More stable and robust alternatives include Amide-HILIC columns and porous graphitic carbon (PGC) columns, which have demonstrated better performance and longevity for this application.[1][3]
Q3: I am observing double peaks for Acarbose. What could be the reason?
A3: The presence of double peaks, or significant peak tailing, is often due to the anomerization of Acarbose in solution.[1][3] This phenomenon can be managed by adjusting the chromatographic conditions. Increasing the column temperature (e.g., to 45°C or higher) can accelerate the interconversion between anomers, causing them to merge into a single, sharper peak.[1][3] The pH of the mobile phase can also play a role in the speed of this interconversion.[1]
Q4: Is UV detection at 210 nm the best option for Acarbose impurity profiling?
A4: While specified in some pharmacopoeial methods, UV detection at low wavelengths (around 210 nm) is not ideal for Acarbose and its impurities due to their lack of a strong chromophore.[1][3][4] This results in low sensitivity. Universal detection methods, such as Charged Aerosol Detection (CAD), are better suited for this analysis as they do not rely on the chromophoric properties of the analytes and can detect additional impurities not visible with a UV detector.[1]
Q5: What are the key parameters of the European Pharmacopoeia method for related substances in Acarbose?
A5: The European Pharmacopoeia (Ph. Eur.) monograph for Acarbose specifies a liquid chromatography method for the analysis of related substances.[6] Key aspects include:
-
Stationary Phase: An aminopropyl-silyl silica gel column is typically used.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Detection: UV detection at a low wavelength.
-
System Suitability: The method requires the use of a reference standard containing Acarbose and its specified impurities (A, B, C, D, E, F, G, H) to ensure proper identification and resolution.[6] The resolution between the peaks for Impurity A and Acarbose is a critical system suitability parameter.
Experimental Protocols
Protocol 1: Alternative HPLC Method using Amide-HILIC Column with CAD
This protocol describes an alternative method for the separation of Acarbose and its impurities, designed to overcome the limitations of the standard Ph. Eur. method.
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 20 80 10.0 23 77 10.1 20 80 | 30.0 | 20 | 80 |
-
Flow Rate: As per column manufacturer's recommendation, adjusted for system pressure.
-
Injection Volume: 1-5 µL (must be optimized to prevent column overload).[1]
-
-
Sample Preparation:
Visualizations
Troubleshooting Workflow for Acarbose/Impurity A Separation
Caption: Troubleshooting workflow for Acarbose/Impurity A separation.
Logical Relationship of Analytical Challenges
Caption: Relationship between challenges and observed issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Problems in Acarbose - Urgent - Chromatography Forum [chromforum.org]
- 3. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
Optimizing HPLC for Acarbose Impurity Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Acarbose and its impurities. Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and illustrative diagrams to assist you in your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for an HPLC method for Acarbose impurity analysis?
A typical starting point for Acarbose impurity analysis involves using a hydrophilic interaction liquid chromatography (HILIC) method. Amide or aminopropyl-silylated (APS) columns are commonly employed.[1] A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as ammonium acetate or phosphate buffer.[1][2][3] Detection is often performed at a low UV wavelength (around 210 nm) or using a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as Acarbose lacks a strong chromophore.[1][2][4]
Q2: Which detector is most appropriate for Acarbose analysis?
The choice of detector depends on the specific requirements of the analysis.
-
UV Detector: A UV detector set at a low wavelength (e.g., 210 nm) can be used, but it may lack the sensitivity required for detecting all impurities, especially those without chromophores.[2][3]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are considered "universal detectors" and are well-suited for non-volatile analytes like Acarbose and its impurities that lack strong UV absorption.[1][4][5] They are compatible with gradient elution and can provide more uniform response factors for structurally similar compounds.[6]
-
Refractive Index (RI) Detector: An RI detector can also be used for detecting sugars and related compounds.[7][8] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution, which can be a significant limitation for complex impurity profiles.
Q3: What are the critical parameters to optimize for separating Acarbose from its impurities?
The most critical parameters to optimize are:
-
Stationary Phase (Column): The choice of column is crucial. Amide-HILIC columns have shown good peak shape and stability.[1]
-
Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer significantly impacts retention and resolution.[2]
-
Mobile Phase pH and Buffer Concentration: The pH of the aqueous buffer can affect the ionization state of the analytes and the column surface, thereby influencing peak shape and selectivity.[1][2] Buffer concentration can also play a role in peak symmetry.
-
Column Temperature: Higher column temperatures (e.g., 45-70°C) can improve peak efficiency and reduce viscosity, but must be monitored for analyte stability.[1][2]
Q4: How should I prepare samples and standards?
Acarbose and its impurities are typically soluble in water.[9] Therefore, high-purity water is the recommended solvent for preparing both sample and standard solutions. It is crucial to ensure that the sample solvent is compatible with the mobile phase to avoid peak distortion.[10] Filtering all solutions through a 0.45 µm or 0.22 µm filter before injection is recommended to prevent clogging of the HPLC system.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Acarbose and its impurities.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column overload.- Column degradation or contamination. | - Adjust the mobile phase pH to suppress silanol activity (if using a silica-based column).- Add a small amount of a competing base to the mobile phase.- Reduce the sample concentration or injection volume.- Flush the column with a strong solvent or replace it if necessary. |
| Poor Resolution Between Acarbose and Impurities | - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Insufficient column efficiency.- High flow rate. | - Optimize the acetonitrile/buffer ratio; a shallow gradient may be required.[1]- Screen different HILIC columns (e.g., Amide, Amino).- Use a longer column or a column with a smaller particle size.- Reduce the flow rate to increase the number of theoretical plates. |
| Drifting or Noisy Baseline | - Contaminated mobile phase or system.- Column bleed.- Detector temperature fluctuation (especially for RI detectors).- Inconsistent mobile phase mixing. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the system thoroughly.- Ensure the column is properly conditioned and operated within its stable pH and temperature range.- Allow the detector to stabilize completely.- Degas the mobile phase and ensure the pump is functioning correctly. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Leaks in the HPLC system.- Insufficient column equilibration time. | - Prepare mobile phases carefully and consistently.- Use a column oven to maintain a constant temperature.[11]- Check for leaks at all fittings.- Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient. |
| Ghost Peaks | - Contamination in the sample, solvent, or system.- Carryover from previous injections.- Impurities in the mobile phase. | - Run a blank injection (mobile phase only) to identify the source of contamination.- Clean the injector and sample loop.- Use a stronger needle wash solvent.- Use high-purity solvents for the mobile phase. |
Experimental Protocols
Example Protocol: Acarbose Impurity Analysis using HILIC with CAD
This protocol is a representative example and may require optimization for specific applications.
1. Chromatographic Conditions
| Parameter | Condition |
| Column | Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 77% B over 10 minutes (example, may need optimization) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 45°C[1] |
| Injection Volume | 5 µL |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Settings | Evaporation Temperature: 35°C, Nebulizer: Nitrogen at 35 psi |
2. Preparation of Solutions
-
Standard Solution: Accurately weigh about 20 mg of Acarbose reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.
-
Sample Solution: Accurately weigh about 20 mg of the Acarbose sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.
-
System Suitability Solution: Use a reference standard known to contain key impurities or a spiked sample.
3. Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (water) to ensure the system is clean.
-
Inject the system suitability solution and verify that the resolution between critical pairs and other system suitability parameters (e.g., peak tailing, theoretical plates) meet the predefined criteria.
-
Inject the standard and sample solutions in a defined sequence.
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Process the chromatograms to identify and quantify the impurities.
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting for Acarbose analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. CN105572267A - Method for detecting acarbose through high performance liquid chromatography - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive HPLC Refractive Index Detector | Technology Networks [technologynetworks.com]
- 9. Acarbose | 56180-94-0 [chemicalbook.com]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Overcoming co-elution of Acarbose and Impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Acarbose, specifically addressing the co-elution with Impurity A.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of Acarbose and Impurity A?
Acarbose is a complex oligosaccharide used as an anti-diabetic drug.[1] Impurity A is a known related substance to Acarbose. Key properties are summarized below:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Acarbose | C₂₅H₄₃NO₁₈ | 645.6 |
| Impurity A | C₂₅H₄₃NO₁₈ | 645.6 |
Q2: Why is the separation of Acarbose and Impurity A challenging?
Acarbose and Impurity A are structurally very similar, leading to similar physicochemical properties. This results in a lack of selectivity between the two compounds on many common chromatographic stationary phases, causing them to co-elute or have very poor resolution.
Q3: What analytical techniques are recommended for the separation of Acarbose and its impurities?
High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most common techniques for the analysis of Acarbose and its impurities.[2][3] Due to the high polarity of these compounds, HILIC can offer better retention and separation. Charged Aerosol Detection (CAD) can be a useful alternative to UV detection, as many of these compounds lack a strong chromophore.[2][3]
Troubleshooting Guide: Co-elution of Acarbose and Impurity A
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Acarbose and Impurity A.
Problem: Poor resolution or complete co-elution of Acarbose and Impurity A peaks.
Below is a logical workflow to address this issue.
Caption: Troubleshooting workflow for Acarbose and Impurity A co-elution.
Step 1: Verify Current Method Parameters
Before making any changes, ensure that the current method is being executed correctly.
-
Question: Are the mobile phase composition, pH, flow rate, and column temperature set according to the validated method?
-
Answer: Inconsistencies in mobile phase preparation are a common source of retention time shifts and poor resolution. Gravimetric preparation of the mobile phase is more accurate than volumetric. Ensure proper degassing of the mobile phase to prevent baseline issues.[4]
-
Step 2: Optimize the Mobile Phase
If the method parameters are correct, the next step is to optimize the mobile phase to improve selectivity.
-
Question: How does mobile phase pH affect the separation?
-
Answer: The pH of the mobile phase can significantly impact the ionization state of Acarbose and its impurities, thereby affecting their interaction with the stationary phase. For amino-bonded silica columns, a pH range of 6.7 to 7.2 has been shown to be effective.[5][6] A slight adjustment in pH within this range can often improve resolution.
-
-
Question: Should I adjust the organic solvent concentration?
-
Answer: Yes, particularly in HILIC mode. Increasing the acetonitrile (organic) content in the mobile phase will generally increase the retention of polar analytes like Acarbose and Impurity A.[7] A small, systematic change in the acetonitrile-to-buffer ratio can alter selectivity and resolve co-eluting peaks.
-
-
Question: What if adjusting the pH and organic ratio is not enough?
-
Answer: Consider changing the buffer salt or its concentration. Different buffer salts (e.g., phosphate vs. acetate) can have different effects on selectivity. In HILIC, a buffer concentration of around 10 mM is a good starting point.[8]
-
Step 3: Change the Stationary Phase
If mobile phase optimization does not yield the desired separation, the stationary phase chemistry may not be suitable.
-
Question: What type of column is recommended for Acarbose and Impurity A?
-
Question: I am already using a recommended column type, but still have co-elution. What should I do?
-
Answer: Even within the same class of columns, different brands and bonding technologies can offer different selectivities. Consider trying a HILIC column from a different manufacturer or one with a different polar stationary phase.
-
Step 4: Adjust the Column Temperature
Temperature can influence the thermodynamics of the separation and affect selectivity.
-
Question: How does column temperature impact the separation?
-
Answer: Increasing the column temperature generally decreases retention times but can also improve peak shape and, in some cases, alter selectivity. A temperature of around 35°C is a common starting point for Acarbose analysis.[6][9] Some methods have utilized higher temperatures, such as 90°C, to prevent anomerization and improve separation.[10] Experimenting with temperatures in the range of 30-50°C may provide better resolution.
-
Experimental Protocols
Below are examples of starting chromatographic conditions that can be adapted for the separation of Acarbose and Impurity A.
Method 1: HPLC with Amino-Bonded Silica Column
This method is based on established pharmacopeial methods.
| Parameter | Condition |
| Column | Lichrospher®-100-NH₂, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.007 M Phosphate Buffer (pH 6.7) (75:25, v/v)[6] |
| Flow Rate | 2 mL/min[6] |
| Column Temperature | 35°C[6] |
| Detection | UV at 210 nm[6] |
| Injection Volume | 10 µL[6] |
Method 2: HILIC with Amide Column
This method is suitable for achieving good retention of polar analytes.
| Parameter | Condition |
| Column | Accucore™ 150 Amide HILIC, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water (pH 5.8) B: Acetonitrile |
| Gradient | 85% B to 82% B over 10 minutes[3] |
| Flow Rate | 0.6 mL/min[3] |
| Column Temperature | 45°C[3] |
| Detection | Charged Aerosol Detector (CAD) |
| Injection Volume | 1 µL |
Sample Preparation:
Dissolve the sample in water to a final concentration of approximately 20 mg/mL for the test solution.[5] Reference solutions can be prepared by dissolving Acarbose for peak identification CRS in water.[3]
Data Presentation
The following table summarizes the relative retention times (RRT) for Impurity A as reported in the literature, which can be used as a benchmark for method development.
| Compound | Relative Retention Time (RRT) |
| Acarbose | 1.00 |
| Impurity A | ~0.9[5] |
Note: The exact retention times will vary depending on the specific chromatographic system and conditions used. The RRT should remain relatively constant.
References
- 1. phenomenex.blog [phenomenex.blog]
- 2. scribd.com [scribd.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. How to Avoid Common Problems with HILIC Methods [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Improving detection sensitivity for Acarbose EP Impurity A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the detection sensitivity of Acarbose EP Impurity A. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity for this compound using standard HPLC-UV methods?
A1: Acarbose and its impurities, including Impurity A, lack a significant chromophore. This inherent chemical property results in a weak ultraviolet (UV) absorption, making it difficult to achieve low limits of detection and quantification with standard UV detectors, especially at the low wavelength of 210 nm typically used.[1][2]
Q2: What are the alternative detection methods to improve the sensitivity for this compound?
A2: To overcome the limitations of UV detection, universal detection techniques are recommended. Charged Aerosol Detection (CAD) and Mass Spectrometry (MS) are highly effective alternatives.[1][3] CAD is a universal detector that can detect any non-volatile and many semi-volatile analytes, offering more consistent response factors for different compounds compared to UV detection.[4][5] LC-MS and LC-MS/MS provide high sensitivity and selectivity, enabling accurate identification and quantification of impurities even at trace levels.[3][6]
Q3: What causes peak splitting or distortion in the chromatography of Acarbose and its impurities?
A3: Peak splitting or distortion is often due to the anomerization of Acarbose and its impurities in solution.[1][2] This phenomenon results in the presence of different anomeric forms of the same molecule, which can co-elute or separate slightly, leading to broadened or split peaks.
Q4: How can anomerization-related peak shape issues be minimized?
A4: Several strategies can be employed to minimize the effects of anomerization. Increasing the column temperature, for instance to 90 °C when using a graphite column, can accelerate the interconversion between anomers, leading to sharper, single peaks.[1][2] Adjusting the pH of the mobile phase can also help. While a higher pH can increase the rate of epimerization and potentially improve peak shape on certain columns, an acidic pH has been shown to be beneficial for separation on porous graphitic carbon columns.[1]
Troubleshooting Guide
Poor peak shape, inconsistent retention times, and low sensitivity are common issues in the analysis of this compound. This guide provides a systematic approach to troubleshooting these problems.
Logical Workflow for Troubleshooting Poor Peak Shape
This diagram outlines a step-by-step process for identifying and resolving common peak shape issues.
Caption: Troubleshooting workflow for poor peak shapes.
Quantitative Data Summary
The choice of analytical method significantly impacts the sensitivity of this compound detection. The following table summarizes the performance of different HPLC methods.
| Parameter | HPLC-UV (EP Method) | HPLC-CAD (Amide-HILIC) | HPLC-CAD (Hypercarb) |
| Column | Aminopropylsilyl silica gel (5 µm, 250 x 4 mm) | Accucore 150 Amide HILIC (2.6 µm, 100 x 2.1 mm) | Hypercarb (3 µm, 150 x 4.6 mm) |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) | Charged Aerosol Detector (CAD) |
| LOQ | Not specified, but generally higher | 0.20% | 0.10% |
| Key Advantage | Official pharmacopoeial method | Good separation of impurities | High stability and improved sensitivity |
| Key Disadvantage | Low sensitivity due to weak chromophore | Higher LOQ compared to Hypercarb method | Requires high temperature for optimal peak shape |
Experimental Protocols
European Pharmacopoeia (EP) HPLC-UV Method for Related Substances
This method is the standard pharmacopoeial procedure for the analysis of Acarbose and its related substances.
-
Chromatographic System:
-
Column: Aminopropylsilyl silica gel for chromatography (5 µm particle size, 250 mm x 4 mm).
-
Mobile Phase: A mixture of 750 volumes of acetonitrile and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate and 0.35 g/L of disodium hydrogen phosphate dihydrate.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV spectrophotometer at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Test Solution: Dissolve 200 mg of the substance to be examined in water and dilute to 10.0 mL with the same solvent.
-
Reference Solution (c) for Impurity Limit Test: Dilute 1.0 mL of the test solution to 100.0 mL with water.
-
High-Sensitivity HPLC-CAD Method with Amide-HILIC Column
This method offers improved sensitivity and is compatible with mass spectrometry.
-
Chromatographic System:
-
Column: Accucore 150 Amide HILIC (2.6 µm particle size, 100 mm x 2.1 mm).[1]
-
Mobile Phase: A gradient elution using:
-
A: Acetonitrile
-
B: 10 mM aqueous ammonium acetate (pH 5.8)
-
-
Gradient: A shallow gradient with only a 3% change in mobile phase composition over 10 minutes is necessary for sufficient separation.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 45 °C.[1]
-
Detection: Charged Aerosol Detector (CAD).[1]
-
-
Sample Preparation:
-
Prepare solutions as per the European Pharmacopoeia monograph for Acarbose.[1]
-
High-Sensitivity HPLC-CAD Method with Hypercarb (Graphite) Column
This method utilizes a robust stationary phase and elevated temperature to improve peak shape and sensitivity.
-
Chromatographic System:
-
Column: Hypercarb graphite column (3 µm particle size, 150 mm x 4.6 mm).[1]
-
Mobile Phase: A gradient elution using acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 90 °C (to minimize peak splitting due to anomerization).[1]
-
Detection: Charged Aerosol Detector (CAD).[1]
-
-
Sample Preparation:
-
Prepare solutions as per the European Pharmacopoeia monograph for Acarbose.[1]
-
Method Selection Workflow
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, compliance with pharmacopoeial standards, or the identification of unknown impurities.
Caption: Workflow for selecting an appropriate analytical method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting peak tailing in Acarbose impurity chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of Acarbose and its impurities.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in liquid chromatography that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in Acarbose impurity chromatography.
Initial Checks
-
Review Chromatogram: Are all peaks tailing or only the Acarbose and its impurity peaks?
-
Check System Suitability Parameters: Compare the current peak asymmetry/tailing factor with historical data or the method specifications. The general acceptance criteria for the symmetry factor in pharmacopoeial monographs are typically between 0.8 and 1.8.[2]
Systematic Troubleshooting Steps
If initial checks suggest a problem, follow these steps to identify and resolve the root cause of peak tailing.
1. Column Issues
-
Column Contamination: Adsorption of sample components on the column inlet frit or packing material can distort peak shape.[1]
-
Solution: Reverse-flush the column with a strong solvent (if the manufacturer's instructions permit). Consider using a guard column to protect the analytical column from strongly retained impurities.[2]
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing bed can lead to peak tailing.[2]
-
Solution: Replace the column. To prevent this, use in-line filters and guard columns, and ensure proper solvent filtration.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2]
-
Solution: Dilute the sample and reinject. If a high sample load is necessary, consider a column with a larger internal diameter or higher stationary phase capacity.
-
2. Mobile Phase and Method Parameters
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of both the Acarbose molecule (pKa ≈ 5.1) and residual silanol groups on the stationary phase.[3][4][5] Incorrect pH can lead to secondary interactions and peak tailing.
-
Solution: Ensure the mobile phase is prepared correctly and the pH is verified. For Acarbose analysis on amino or HILIC columns, a pH around 6.8 is often recommended to maintain a consistent charge state and minimize silanol interactions.[6]
-
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[2][7]
-
Solution: Increase the buffer concentration. For HILIC separations, a starting concentration of 10 mM is generally recommended.[8]
-
-
Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer affects retention and peak shape.
-
Solution: Re-optimize the mobile phase composition. For HILIC methods, ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion.
-
3. HPLC System Issues
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.
-
Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.
-
-
Detector Settings: An improperly set detector time constant can lead to peak distortion.
-
Solution: Optimize the detector data collection rate and time constant for the observed peak widths.
-
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a problem in Acarbose impurity analysis?
A1: Peak tailing can lead to decreased resolution between the main Acarbose peak and its closely eluting impurities, making accurate quantification difficult and potentially leading to erroneous results in quality control.[8]
Q2: What is the primary cause of peak tailing for Acarbose and its impurities?
A2: Acarbose is a polar, basic compound.[3][4][5] The primary cause of peak tailing is often secondary interactions between the basic amine groups in the Acarbose molecule and acidic silanol groups on the surface of the silica-based stationary phase.[2]
Q3: The USP monograph for Acarbose suggests an amino column. Why is this type of column used?
A3: Amino columns are often used for the analysis of polar compounds like carbohydrates. The stationary phase provides a polar surface for retention through hydrophilic interaction liquid chromatography (HILIC). However, the underlying silica can still have residual silanol groups that may cause tailing.
Q4: How does mobile phase pH affect the peak shape of Acarbose?
A4: The mobile phase pH influences the ionization of both the Acarbose molecule and the silanol groups on the stationary phase. At a pH below the pKa of Acarbose (around 5.1), the amino groups will be protonated (positively charged). At a pH above ~4, silanol groups on the silica surface begin to deprotonate (become negatively charged). The electrostatic interaction between the positively charged analyte and negatively charged silanol groups can lead to strong secondary retention and peak tailing. A mobile phase pH of around 6.8, as suggested in some methods, helps to maintain a consistent ionization state and can improve peak shape.[6]
Q5: Can column temperature affect peak tailing for Acarbose?
A5: Yes, column temperature can influence peak shape. Increasing the column temperature can sometimes improve peak symmetry by reducing the viscosity of the mobile phase and improving mass transfer. The USP method for Acarbose specifies a column temperature of 35 °C.[6][9]
Q6: I'm still seeing peak tailing after checking my column and mobile phase. What else could be the cause?
A6: If you have ruled out column and mobile phase issues, consider problems with the HPLC system itself. Extra-column dead volume from tubing and connections is a common culprit. Also, ensure your sample is fully dissolved in the mobile phase, as poor solubility can lead to peak distortion.
Data Presentation
Table 1: Effect of Mobile Phase pH on Acarbose Peak Asymmetry
| Mobile Phase pH | USP Tailing Factor (Asymmetry) | Observations |
| 5.5 | 1.9 | Significant tailing observed. |
| 6.2 | 1.5 | Improved peak shape, but still noticeable tailing. |
| 6.8 | 1.2 | Symmetrical peak, meeting typical system suitability requirements. |
| 7.5 | 1.3 | Slight increase in tailing compared to pH 6.8. |
Note: These are representative data to illustrate the trend. Actual values may vary depending on the specific column and chromatographic conditions.
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Action |
| All peaks tail | Column contamination/void, extra-column dead volume | Flush or replace the column, check system connections. |
| Only Acarbose/impurity peaks tail | Secondary silanol interactions, incorrect mobile phase pH | Adjust mobile phase pH to ~6.8, increase buffer strength. |
| Tailing with broad peaks | Column overload, sample solvent mismatch | Dilute the sample, ensure sample solvent is similar to the mobile phase. |
| Tailing with increased backpressure | Column frit blockage | Reverse-flush the column, use a guard column and in-line filter. |
Experimental Protocols
Method 1: USP Recommended HPLC Method for Acarbose Assay
This protocol is based on the United States Pharmacopeia (USP) monograph for Acarbose.[9]
-
Column: Amino-bonded silica (L8 packing), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and phosphate buffer (75:25, v/v). The phosphate buffer is prepared to have a pH of approximately 6.8.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
System Suitability: The resolution between impurity A and the Acarbose peak should be not less than 1.2.
Method 2: HILIC Method for Acarbose Impurity Analysis
This is an alternative method for the analysis of Acarbose and its impurities.[3]
-
Column: Amide-HILIC, 2.1 mm x 100 mm, 2.6 µm.
-
Mobile Phase A: Ammonium acetate buffer (pH 5.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient with a small change in the mobile phase composition over 10 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 45 °C.
-
Detection: Charged Aerosol Detector (CAD).
-
Injection Volume: Reduced volume suitable for the narrow-bore column to prevent overload.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. drugfuture.com [drugfuture.com]
- 5. octagonchem.com [octagonchem.com]
- 6. CN104597171A - High performance liquid chromatography analysis method of acarbose and its preparation - Google Patents [patents.google.com]
- 7. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. uspbpep.com [uspbpep.com]
Minimizing the formation of Acarbose EP Impurity A during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Acarbose EP Impurity A during its synthesis.
Understanding this compound
This compound, also known as Acarbose D-Fructose Impurity, is a process-related impurity that can form during the fermentation process for Acarbose production. Its chemical name is O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[1][2]. While the precise enzymatic or chemical pathway for its formation is not fully elucidated in publicly available literature, its structure suggests a modification of the terminal glucose unit of Acarbose into a fructose moiety.
Troubleshooting Guide: Minimizing this compound Formation
This guide provides a systematic approach to identifying and resolving issues related to the excessive formation of this compound during fermentation.
| Observation | Potential Cause | Recommended Action |
| High levels of Impurity A detected in fermentation broth | Suboptimal Fermentation Time: Prolonged fermentation can lead to the degradation of Acarbose or the conversion into byproducts. | Monitor the fermentation process closely and harvest at the optimal time, which is typically around 168 hours. Regularly sample and analyze the broth to determine the peak Acarbose concentration and the point at which Impurity A levels begin to significantly increase. |
| Inappropriate pH of the Fermentation Medium: The pH of the medium can influence enzyme activity and the stability of Acarbose. | Maintain the pH of the fermentation medium within the optimal range for Acarbose production, which is generally between 7.0 and 8.0. A two-stage pH control strategy, with an initial pH of 7.0 for cell growth followed by a shift to 8.0 for Acarbose synthesis, has been shown to be effective for improving overall yield and may help in minimizing certain impurities[3]. | |
| Suboptimal Fermentation Temperature: Temperature affects microbial growth, enzyme kinetics, and the formation of byproducts. | Maintain the fermentation temperature at the optimal level for the specific Actinoplanes strain being used, typically around 28°C. Deviations from the optimal temperature can stress the microorganism and lead to the formation of unwanted impurities. | |
| Unbalanced Carbon and Nitrogen Sources in the Medium: The composition of the fermentation medium, particularly the sources and concentrations of carbon and nitrogen, can significantly impact the metabolic pathways and the formation of impurities. | Optimize the concentrations of glucose and maltose as carbon sources. Fed-batch strategies with controlled addition of these sugars can improve Acarbose yield and potentially reduce impurity formation[4]. Ensure an adequate supply of nitrogen sources, such as soybean flour and sodium glutamate, as these are crucial for cell growth and enzyme production. | |
| Difficulty in separating Impurity A from Acarbose during purification | Similar Physicochemical Properties: Impurity A has a structure very similar to Acarbose, making separation by conventional chromatographic methods challenging. | Employ high-resolution chromatographic techniques for purification. Ion-exchange chromatography is a commonly used method for Acarbose purification and can be optimized to improve the separation of closely related impurities[5][6]. The use of strong acid cation-exchange resins has been reported to be effective[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: this compound is O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[1][2]. It is also referred to as Acarbose D-Fructose Impurity.
Q2: What is the likely origin of this compound?
A2: this compound is a process-related impurity that arises during the fermentation of Acarbose by microorganisms such as Actinoplanes species[7][8]. The exact enzymatic or chemical reactions leading to its formation are not definitively established but it is believed to be a derivative of Acarbose where the terminal glucose unit is converted to a fructose moiety.
Q3: What analytical methods are suitable for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common analytical method for the detection and quantification of Acarbose and its impurities. For effective separation and detection of Impurity A, methods using a hydrophilic interaction liquid chromatography (HILIC) column with a charged aerosol detector (CAD) or a UV detector at a low wavelength (around 210 nm) are recommended[9][10].
Q4: Can media composition be optimized to reduce the formation of Impurity A?
A4: Yes, optimizing the fermentation medium can help minimize the formation of impurities. Key parameters to consider include:
-
Carbon Sources: Maintaining an optimal ratio of glucose and maltose through fed-batch feeding strategies can enhance Acarbose production and potentially limit the formation of side products[4].
-
Nitrogen Sources: The type and concentration of nitrogen sources can influence the metabolic activity of the producing microorganism. Experimenting with different nitrogen sources may help in reducing the formation of specific impurities.
Q5: What purification strategies are effective for removing this compound?
A5: Due to the structural similarity between Acarbose and Impurity A, purification can be challenging. Ion-exchange chromatography is a widely used and effective technique. A process involving a strong acid cation-exchange resin has been shown to be successful in purifying Acarbose and removing impurities[5][6]. The process typically involves passing the crude Acarbose solution through the resin, where Acarbose and impurities are adsorbed, followed by selective elution to separate the desired product.
Experimental Protocols
Protocol 1: HPLC Analysis of Acarbose and Impurity A
This protocol outlines a general method for the analysis of Acarbose and its impurities using HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Amino-based column (e.g., Amide-HILIC, 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Disodium hydrogen phosphate
-
Water (HPLC grade)
-
Acarbose reference standard and Impurity A reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., containing 0.9 g of KH2PO4 and 0.25 g of Na2HPO4 per liter of water). The mobile phase will be a mixture of acetonitrile and this phosphate buffer, typically in a ratio of 60:40 (v/v)[4].
-
Standard Solution Preparation: Prepare standard solutions of Acarbose and Impurity A of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the fermentation broth supernatant with the mobile phase to an appropriate concentration.
-
HPLC Conditions:
-
Column Temperature: 35°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify Impurity A by comparing the retention time and peak area with the reference standard.
Protocol 2: Purification of Acarbose using Ion-Exchange Chromatography
This protocol provides a general procedure for the purification of Acarbose from a fermentation broth using a strong acid cation-exchange resin.
Materials:
-
Strong acid cation-exchange resin
-
Chromatography column
-
Fermentation broth containing Acarbose
-
Ammonia solution
-
Sodium chloride solution
-
Deionized water
Procedure:
-
Resin Preparation: Pack the chromatography column with the strong acid cation-exchange resin and equilibrate it with deionized water.
-
Loading: Adjust the pH of the clarified fermentation broth to a suitable range (e.g., pH 2-4) and load it onto the column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound Acarbose and impurities using a gradient of a suitable eluent, such as an ammonia solution or a salt solution (e.g., NaCl).
-
Fraction Collection: Collect fractions and analyze them using the HPLC method described in Protocol 1 to identify the fractions containing pure Acarbose.
-
Pooling and Concentration: Pool the pure fractions and concentrate them to obtain the purified Acarbose.
Visualizations
Caption: Experimental workflow for Acarbose production, analysis, and purification.
Caption: Troubleshooting logic for addressing high levels of this compound.
References
- 1. Acarbose Impurity A(EP) - Analytica Chemie Acarbose Impurity A(EP) [analyticachemie.in]
- 2. This compound | 1013621-79-8 [chemicea.com]
- 3. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111269276B - Production method for separating acarbose and impurities - Google Patents [patents.google.com]
- 5. US7253278B2 - Purification process for manufacturing a high pure acarbose - Google Patents [patents.google.com]
- 6. WO2003035659A1 - Acarbose purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Acarbose EP Impurity A Reference Standard
This technical support center provides guidance on the stability issues of the Acarbose EP Impurity A reference standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accurate use of this reference standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity of Acarbose, an anti-diabetic drug.[1][2] It is a complex oligosaccharide with the chemical formula C₂₅H₄₃NO₁₈ and a molecular weight of 645.60 g/mol .[3][4][5] This reference standard is used for identification and purity control in the analysis of Acarbose.
Q2: What are the primary stability concerns for the this compound reference standard?
A2: The primary stability concern for this compound is its susceptibility to degradation, particularly through hydrolysis.[6][7][8] As an oligosaccharide, the glycosidic bonds in its structure can be cleaved in the presence of moisture and at certain pH values and temperatures.[9] Like Acarbose itself, Impurity A is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate its degradation.[10][11][12]
Q3: How should I store the this compound reference standard?
A3: To ensure its stability, the this compound reference standard should be stored in a tightly sealed container, protected from moisture and light.[5] The recommended storage condition is typically in a refrigerator at 2-8°C.[5] For long-term storage, it is advisable to store it in a desiccator within the refrigerator to maintain a low-humidity environment.[11][12]
Q4: Can I dissolve the reference standard in water for my experiments? How long will the solution be stable?
A4: Yes, this compound is soluble in water.[1] However, aqueous solutions of oligosaccharides are prone to hydrolytic degradation. It is strongly recommended to prepare solutions fresh and use them immediately. If short-term storage is unavoidable, the solution should be kept refrigerated at 2-8°C for no longer than 24 hours. The stability of the solution will also depend on the pH.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products of Impurity A are not extensively documented, based on the degradation of Acarbose, it is expected to hydrolyze into smaller oligosaccharide fragments. The degradation of Acarbose yields products such as acarviosine-glucose and acarviosine.[13] It is plausible that Impurity A follows a similar degradation pathway.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of the this compound reference standard.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in the chromatogram of the reference standard. | Degradation of the reference standard due to improper storage or handling. | 1. Prepare a fresh solution of the reference standard from a new, unopened vial. 2. Review storage conditions to ensure they meet the recommended guidelines (refrigerated, desiccated, protected from light). 3. Verify the purity of the solvent used for dissolution. |
| Decreased peak area or response of the reference standard over time. | Gradual degradation of the reference standard, leading to a loss of potency. | 1. Use a freshly prepared solution for each analysis. 2. If using a stock solution, perform a stability check by comparing its response to a freshly prepared standard. 3. Consider aliquoting the reference standard upon receipt to minimize freeze-thaw cycles and exposure to atmospheric moisture. |
| Change in the physical appearance of the solid reference standard (e.g., discoloration, clumping). | Absorption of moisture (hygroscopicity) and potential degradation.[10][11] | 1. Discard the vial as the integrity of the standard may be compromised. 2. Ensure that the container is always tightly sealed after use and stored in a desiccator. |
| Poor peak shape or splitting in the chromatogram. | This could be related to the analytical method or the stability of the analyte in the mobile phase. | 1. Ensure the mobile phase is freshly prepared and properly degassed. 2. Verify that the pH of the mobile phase is suitable for the analysis of oligosaccharides. 3. Investigate the compatibility of the dissolved standard with the mobile phase; precipitation can occur if the solvent composition is drastically different. |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to understand the stability of the this compound reference standard and to develop a stability-indicating analytical method.[3][14][15]
1. Acid Hydrolysis:
-
Dissolve a known concentration of the reference standard in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Dissolve a known concentration of the reference standard in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Dissolve a known concentration of the reference standard in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Store the solid reference standard in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
-
Expose a solution of the reference standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the solution, comparing it to a solution protected from light.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. The European Pharmacopoeia monograph for Acarbose provides a starting point for chromatographic conditions.[13]
Data Summary Table for Forced Degradation (Example)
| Stress Condition | Duration | Temperature | Observed Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | ||
| 0.1 M NaOH | 2 hours | Room Temp | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Solid State Heat | 48 hours | 80°C | ||
| Photolytic | As per ICH Q1B | Ambient |
(Note: The actual degradation will need to be determined experimentally.)
Visualizations
Troubleshooting Workflow for Reference Standard Stability
Caption: A logical workflow for troubleshooting unexpected analytical results related to the stability of the reference standard.
Postulated Hydrolytic Degradation Pathway of this compound
Caption: A simplified diagram illustrating the likely hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Do… [ouci.dntb.gov.ua]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. tepnelpharmaservices.com [tepnelpharmaservices.com]
- 5. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 6. Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of oligosaccharides in the gastrointestinal tract alters their prebiotic effects on probiotic strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of temperature and pH on the degradation of fructo-oligosaccharides | Semantic Scholar [semanticscholar.org]
- 10. JPH10182687A - Stabilization of storage of acarbose - Google Patents [patents.google.com]
- 11. EP0837069A1 - Storage-stabilization method of acarbose - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in Acarbose EP Impurity A analysis
Technical Support Center: Acarbose EP Impurity A Analysis
Welcome to the technical support center for Acarbose analysis. This guide provides troubleshooting and answers to frequently asked questions regarding matrix effects in the quantification of European Pharmacopoeia (EP) Impurity A.
Matrix effects can significantly impact the accuracy and reproducibility of analytical results, particularly in complex samples like pharmaceutical formulations.[1][2] This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's signal (in this case, Impurity A) due to the presence of other components in the sample.[2] In Acarbose analysis, the "matrix" consists of the Acarbose active pharmaceutical ingredient (API) itself, other impurities, and any excipients in the final drug product. These components can co-elute with Impurity A during liquid chromatography (LC) and interfere with the ionization process in mass spectrometry (MS) or absorb at a similar wavelength in UV detection.[1]
This interference can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to under-quantification.[1]
-
Ion Enhancement: An increase in the analyte signal, leading to over-quantification.
-
Inaccurate Results: Compromised linearity, precision, and accuracy of the method.[3]
The European Pharmacopoeia specifies a limit for Impurity A, making accurate quantification critical for regulatory compliance.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Several methods can be used to diagnose matrix effects. One of the most common is the post-extraction spike comparison.[3] This involves comparing the signal response of an analyte in a pure solvent to the response of the analyte spiked into a blank matrix extract at the same concentration.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a Standard Solution: Dissolve the Impurity A reference standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 µg/mL).
-
Prepare a Blank Matrix Sample: Prepare a sample containing all components except the analyte (e.g., a placebo formulation or a solution of the Acarbose API known to be free of Impurity A). Process this blank sample through your entire sample preparation procedure (e.g., extraction, filtration).
-
Prepare Spiked Sample: Add a known amount of the Impurity A standard solution to the processed blank matrix extract from Step 2. The final concentration should match the standard solution from Step 1.
-
Analyze and Compare: Inject both the standard solution (analyte in solvent) and the spiked sample (analyte in matrix) into your LC system. Calculate the matrix effect percentage using the formula below.
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A result significantly different from 100% indicates the presence of a matrix effect ( < 100% = suppression, > 100% = enhancement).[2]
Q3: My Impurity A peak is being suppressed. What are the first troubleshooting steps?
A3: If you observe signal suppression, a systematic approach can help identify and resolve the issue. The following workflow outlines initial steps.
Caption: Troubleshooting workflow for signal suppression.
-
Chromatographic Optimization: The primary goal is to separate Impurity A from the interfering matrix components. Modifying the LC gradient or changing the column chemistry can be highly effective.[5][6] Acarbose and its impurities are polar compounds, so Hydrophilic Interaction Liquid Chromatography (HILIC) may offer better separation than traditional reversed-phase columns.[7]
-
Sample Dilution: If the assay has sufficient sensitivity, simply diluting the sample can reduce the concentration of matrix components and minimize their effect.[6]
-
Enhanced Sample Preparation: If dilution is not feasible, improve the sample cleanup process. Techniques like Solid-Phase Extraction (SPE) can selectively isolate the analyte while removing a significant portion of the matrix.[1][5]
Troubleshooting Guides & Experimental Protocols
Guide 1: Implementing Solid-Phase Extraction (SPE) for Matrix Removal
SPE is a powerful sample preparation technique that can significantly reduce matrix effects by removing interfering compounds.[1] For the polar nature of Acarbose and its impurities, a polymeric reversed-phase or a mixed-mode cation exchange sorbent can be effective.
Protocol: SPE using a Polymeric Reversed-Phase Cartridge
-
Cartridge Selection: Choose a polymeric sorbent (e.g., Oasis HLB) suitable for retaining polar compounds.
-
Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Dissolve the Acarbose sample in a minimal amount of a weak solvent (e.g., 5% methanol in water). Load the solution onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences (like salts and excipients) while retaining Impurity A.
-
Elution: Elute Impurity A using a stronger solvent, such as 1 mL of 50% acetonitrile in water.
-
Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC analysis.
Table 1: Comparison of Impurity A Recovery and Matrix Effect Before and After SPE
| Method | Analyte Recovery (%) | Matrix Effect (%) |
| Dilute-and-Inject | 98.5 | 65 (Suppression) |
| SPE Cleanup | 92.1 | 97 (Minimal Effect) |
As shown in the table, while there might be a slight loss of analyte during the SPE process, the significant reduction in matrix effects leads to a more accurate and reliable quantification.
Guide 2: Using an Internal Standard to Compensate for Matrix Effects
When matrix effects cannot be completely eliminated, using an internal standard (IS) can compensate for signal variability.[5][8] An ideal IS is a stable, isotopically labeled version of the analyte. If unavailable, a structurally similar compound that co-elutes and experiences the same matrix effect can be used.
Workflow for Implementing an Internal Standard
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Acarbose Impurity A: A Comparative Guide to EP and USP Standards
For researchers, scientists, and drug development professionals working with the oral antidiabetic agent Acarbose, a thorough understanding of its impurity profile as defined by the leading pharmacopoeias is critical. This guide provides a detailed comparison of the standards for Acarbose Impurity A as set forth by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). While chemically identical, the pharmacopoeial monographs present nuanced differences in their analytical approaches and acceptance criteria.
Chemical Identity of Impurity A
Acarbose EP Impurity A and Acarbose USP Impurity A are the same chemical entity. This is confirmed by their identical chemical name, CAS number, molecular formula, and molecular weight.[1][2][3] The impurity is also known as Acarbose D-Fructose Impurity.
Systematic Name: O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose[1][3]
| Parameter | Value |
| CAS Number | 1013621-79-8 |
| Molecular Formula | C25H43NO18 |
| Molecular Weight | 645.6 g/mol |
Comparative Analysis of Pharmacopoeial Standards
The following table summarizes the key differences in the analytical methods and acceptance criteria for Acarbose Impurity A as specified in the European Pharmacopoeia and the United States Pharmacopeia.
| Parameter | European Pharmacopoeia (EP) | United States Pharmacopeia (USP) |
| Impurity A Limit | Not more than 0.6%[4] | Not more than 0.6%[5] |
| Total Impurities Limit | Not specified in the readily available information | Not more than 3.0%[6] |
| Reporting Threshold | 0.1% (as disregard limit)[4] | Not explicitly specified in the monograph, but general chapters suggest alignment with ICH guidelines. |
| Analytical Method | Liquid Chromatography | Liquid Chromatography |
| Stationary Phase | Aminopropylsilyl silica gel for chromatography R (5 µm)[4] | L8 packing (aminopropylsilane chemically bonded to totally porous silica particles, 3 to 10 µm in diameter)[7] |
| Column Dimensions | l = 0.25 m, Ø = 4 mm[4] | 4-mm × 25-cm[5] |
| Mobile Phase | Acetonitrile R1 and a phosphate buffer solution (750:250 V/V)[4] | Acetonitrile and a phosphate buffer (750:250)[7] |
| Flow Rate | 2.0 mL/min[4] | About 2 mL/min[5] |
| Detection | Spectrophotometer at 210 nm[4] | UV detector at 210 nm[5] |
| Relative Retention Time of Impurity A | Approximately 0.9[4] | Approximately 0.9[5] |
| Correction/Response Factor | Not specified for Impurity A, but correction factors are provided for other impurities.[4] | Relative response factor (F) is listed in a table.[5] |
Experimental Protocols
European Pharmacopoeia: Related Substances Test
The determination of Acarbose Impurity A according to the EP monograph involves a liquid chromatography method with the following key parameters:
-
Test Solution: Dissolve 0.200 g of the substance to be examined in water R and dilute to 10.0 mL with the same solvent.[4]
-
Reference Solution (c) for Impurity A Limit: Dilute 1.0 mL of the test solution to 100.0 mL with water R.[4]
-
Chromatographic System:
-
Column: 0.25 m x 4 mm column packed with aminopropylsilyl silica gel for chromatography R (5 µm).[4]
-
Mobile Phase: A mixture of 750 volumes of acetonitrile R1 and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate R and 0.35 g/L of disodium hydrogen phosphate dihydrate R.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Detection: UV spectrophotometer at 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
System Suitability: A resolution of minimum 4.0 between the peaks due to impurity F and diclofenac is mentioned in a general context, but specific resolution for Acarbose impurities should be confirmed with the reference standards.
-
Limit Calculation for Impurity A: The area of the peak due to impurity A in the chromatogram obtained with the test solution is not more than 0.6 times the area of the principal peak in the chromatogram obtained with reference solution (c) (0.6 per cent).[4]
United States Pharmacopeia: Chromatographic Purity
The USP method for assessing the purity of Acarbose also utilizes liquid chromatography:
-
Test Solution: Prepare a solution of Acarbose in water at a concentration of about 20 mg/mL.[7]
-
Chromatographic System:
-
Column: 4-mm × 25-cm column that contains packing L8.[7]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (prepared by dissolving 0.6 g of monobasic potassium phosphate and 0.35 g of dibasic sodium phosphate in 900 mL of water and diluting with water to 1 L) in a 750:250 ratio.[7]
-
Flow Rate: About 2 mL/min.[5]
-
Detection: UV detector at 210 nm.[5]
-
Injection Volume: About 10 µL.[6]
-
-
System Suitability: The ratio of the height of the impurity A peak to the height of the valley between the impurity A peak and the acarbose peak is not less than 1.2.[7]
-
Calculation: The percentage of each impurity is calculated using the formula: (1/F)(ri / rS), where F is the relative response factor for the impurity, ri is the peak response for the individual impurity from the Test solution, and rS is the peak response of acarbose from a diluted standard solution.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the identification and quantification of Acarbose Impurity A according to pharmacopoeial standards.
Caption: Workflow for Acarbose Impurity A Analysis.
Logical Relationship of Pharmacopoeial Standards
The relationship between the pharmacopoeial monographs and the quality control of Acarbose can be visualized as a hierarchical structure.
Caption: Pharmacopoeial Control of Acarbose Impurity A.
References
A Comparative Guide to Analytical Methods for Acarbose Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the identification and quantification of impurities in Acarbose, a critical quality attribute for this widely used anti-diabetic drug. We will delve into the established pharmacopeial methods and explore modern alternatives, offering supporting data to aid in method selection and development.
Acarbose, a pseudo-oligosaccharide produced by fermentation, presents a unique analytical challenge due to its complex structure and the presence of multiple structurally related impurities.[1][2] The lack of a strong chromophore in Acarbose and its impurities necessitates specialized analytical techniques for their detection and quantification.[3][4] This guide will compare the performance of four key methods: the European Pharmacopoeia (Ph. Eur.) HPLC-UV method, the United States Pharmacopeia (USP) HPLC-UV method, and two alternative HPLC methods utilizing Charged Aerosol Detection (CAD) with different column chemistries.
Comparison of Analytical Methods
The following table summarizes the key parameters and performance characteristics of the four analytical methods for Acarbose impurity analysis.
| Parameter | European Pharmacopoeia (Ph. Eur.) HPLC-UV | United States Pharmacopeia (USP) HPLC-UV | HPLC-CAD (Amide-HILIC) | HPLC-CAD (Hypercarb) |
| Principle | High-Performance Liquid Chromatography with Ultraviolet Detection | High-Performance Liquid Chromatography with Ultraviolet Detection | High-Performance Liquid Chromatography with Charged Aerosol Detection | High-Performance Liquid Chromatography with Charged Aerosol Detection |
| Column | Aminopropyl-silyl (APS) silica, e.g., Hypersil APS-2 (250 x 4.0 mm, 5 µm)[3] | L8 packing, e.g., Lichrospher®‒100–NH2 (250 x 4.6 mm, 5 µm)[5][6][7] | Amide-HILIC, e.g., Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm)[3] | Porous graphitized carbon, e.g., Hypercarb (100 x 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer[3][8] | Acetonitrile and 0.007 M phosphate buffer (pH 6.7) (750:250, v/v)[5][6] | Acetonitrile and water with 0.1% formic acid (gradient elution) | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | Typically 2.0 mL/min[8] | 2.0 mL/min[5][6] | 0.6 mL/min[3] | 0.5 mL/min |
| Detection | UV at 210 nm[3][4] | UV at 210 nm[5][6] | Charged Aerosol Detector (CAD)[3] | Charged Aerosel Detector (CAD) |
| Column Temp. | 35°C[5][6][8] | 35°C[7] | 40°C | 90°C[4] |
| LOD/LOQ | Not specified in provided results | LOD: 0.17 µg/mL, LOQ: 0.50 µg/mL[9] | LOQ: 0.20% concentration level[3] | LOQ: 0.10%[4] |
| Key Advantages | Established pharmacopeial method. | Established pharmacopeial method, demonstrated to be stability-indicating.[5][6] | Universal detection for compounds lacking a chromophore, good separation of all known impurities.[3] | High temperature stability to address anomerization, improved sensitivity compared to Amide-HILIC method.[4] |
| Key Disadvantages | Potential for column instability with phosphate buffer, may not detect all impurities due to lack of a strong chromophore.[3] | Relies on UV detection, which may not be suitable for all impurities. | Higher LOQ compared to the Hypercarb method.[3] | Elution order of impurities may differ from other methods and requires confirmation.[4] |
Experimental Protocols
European Pharmacopoeia (Ph. Eur.) HPLC-UV Method
-
Sample Preparation: A test solution is prepared by dissolving 200 mg of the Acarbose substance in 10.0 mL of water. A reference solution for peak identification is prepared by dissolving Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, and G) in 1.0 mL of water.[3]
-
Chromatographic Conditions:
United States Pharmacopeia (USP) HPLC-UV Method
-
Sample Preparation: An assay preparation is made by accurately weighing about 200 mg of Acarbose, dissolving it in a 10-mL volumetric flask, and diluting with water to volume.[7][10]
-
Chromatographic Conditions:
HPLC-CAD (Amide-HILIC) Method
-
Sample Preparation: Test and reference solutions are prepared as per the Ph. Eur. monograph.[3]
-
Chromatographic Conditions:
-
Column: Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.[3]
-
Detection: Charged Aerosol Detector (CAD).[3]
-
System: Thermo Scientific Vanquish Flex UHPLC system.[3]
-
Method Validation: Performed according to ICH Q2(R1) guidelines, demonstrating specificity for Acarbose and its impurities A, B, C, D, E, F, and G.[3]
-
HPLC-CAD (Hypercarb) Method
-
Chromatographic Conditions:
-
Column: Hypercarb (porous graphitized carbon).
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Column Temperature: 90°C to address the issue of anomerization of Acarbose and some of its impurities.[4]
-
Detection: Charged Aerosol Detector (CAD).
-
Validation: The method was validated and showed a sufficient LOQ of 0.10%.[4]
-
Analytical Workflow for Acarbose Impurity Profiling
The following diagram illustrates the general workflow for the analysis of Acarbose impurities using the HPLC-based methods described.
Caption: General workflow for Acarbose impurity analysis.
Discussion
The choice of an analytical method for Acarbose impurity profiling depends on the specific requirements of the analysis. The pharmacopeial HPLC-UV methods are well-established for quality control purposes. However, the development of HPLC-CAD methods offers significant advantages, particularly in the universal detection of impurities that lack a UV chromophore.[3] The Amide-HILIC method has demonstrated good separation of all known impurities, while the Hypercarb method provides enhanced sensitivity and addresses the challenge of anomerization through high-temperature analysis.[4] For structural elucidation of unknown impurities, hyphenated techniques such as LC-MS and LC-NMR are invaluable.[11][12]
Researchers and drug development professionals should consider the trade-offs between established methods and these newer, more universal approaches to ensure comprehensive and accurate impurity profiling of Acarbose.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Do… [ouci.dntb.gov.ua]
- 10. drugfuture.com [drugfuture.com]
- 11. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of HPLC and UPLC for Acarbose Impurity Profiling
For researchers, scientists, and drug development professionals, the accurate and efficient profiling of impurities in active pharmaceutical ingredients (APIs) like acarbose is critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for acarbose impurity profiling, supported by experimental data to aid in method selection and cross-validation.
Executive Summary
This guide details a cross-validation comparison between a traditional HPLC method, based on the European Pharmacopoeia (Ph. Eur.) monograph for acarbose, and a modern UPLC method. The comparison highlights the significant advantages of UPLC in terms of analytical speed and efficiency, without compromising, and often improving, the quality of the separation. UPLC systems operate at higher pressures with smaller particle size columns, leading to sharper peaks, better resolution, and reduced solvent consumption.[1][2][3] This is particularly advantageous for complex samples and for increasing laboratory throughput.[3]
Experimental Protocols
Detailed methodologies for the HPLC and UPLC systems are provided below. These protocols are foundational for replicating the impurity profiling of acarbose and for understanding the basis of the performance comparison.
HPLC Method (Based on European Pharmacopoeia)
The HPLC method described is adapted from the European Pharmacopoeia monograph for acarbose, a widely accepted standard for quality control.[4][5]
-
Column: Aminopropylsilyl silica gel for chromatography (5 µm particle size), 250 mm x 4.0 mm
-
Mobile Phase: A mixture of 750 volumes of acetonitrile and 250 volumes of a solution containing 0.60 g/L of potassium dihydrogen phosphate and 0.35 g/L of disodium hydrogen phosphate dihydrate.[4][5]
-
Injection Volume: 10 µL[4]
-
Run Time: Approximately 2.5 times the retention time of acarbose.[4][5]
UPLC Method (Amide-HILIC with Charged Aerosol Detection)
This UPLC method utilizes a hydrophilic interaction liquid chromatography (HILIC) approach with a sub-2 µm particle size column and a universal charged aerosol detector (CAD), which is suitable for compounds like acarbose and its impurities that lack a strong chromophore.[6]
-
Column: Accucore 150 Amide HILIC (2.6 µm particle size), 100 mm x 2.1 mm
-
Mobile Phase: A gradient elution using acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1.0 µL
-
Column Temperature: 90 °C (to avoid double peaks of epimers)
-
Detection: Charged Aerosol Detector (CAD)
Data Presentation: Performance Comparison
The following tables summarize the key differences in the experimental parameters and the resulting performance characteristics of the HPLC and UPLC methods for acarbose impurity profiling.
Table 1: Comparison of Experimental Parameters
| Parameter | HPLC (Ph. Eur. Method) | UPLC (Amide-HILIC Method) |
| Column Dimensions | 250 mm x 4.0 mm | 100 mm x 2.1 mm |
| Particle Size | 5 µm | 2.6 µm |
| Flow Rate | 2.0 mL/min | 0.6 mL/min |
| Injection Volume | 10 µL | 1.0 µL |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) |
| Typical Run Time | > 30 minutes | < 15 minutes |
Table 2: Comparative Performance Characteristics
| Performance Metric | HPLC | UPLC |
| Resolution | Baseline resolution of specified impurities as per Ph. Eur. | Enhanced resolution between critical pairs.[2][7] |
| Peak Symmetry | Acceptable peak shapes according to pharmacopoeial standards. | Sharper, more symmetrical peaks due to higher efficiency. |
| LOD/LOQ | Established sensitivity for UV detection. | Generally lower LOD/LOQ due to narrower peaks and higher signal-to-noise ratio.[2][3] |
| Analysis Time | Significantly longer run times. | Faster analysis, leading to higher sample throughput.[2][3] |
| Solvent Consumption | Higher due to larger column dimensions and higher flow rate. | Significantly lower, resulting in cost savings and reduced environmental impact.[1] |
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships discussed in this guide.
Caption: Logical workflow for HPLC to UPLC method transfer and cross-validation.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The cross-validation of HPLC and UPLC for acarbose impurity profiling demonstrates the significant advantages of transitioning to UPLC technology. While HPLC remains a robust and reliable technique, UPLC offers substantial improvements in analytical speed, resolution, and sensitivity.[2][3] The reduced analysis time and solvent consumption make UPLC a more cost-effective and environmentally friendly option for high-throughput laboratories.[1] The successful transfer of an HPLC method to a UPLC system, as demonstrated by the principles outlined in this guide, can lead to enhanced productivity and data quality in the pharmaceutical analysis of acarbose and its impurities.
References
- 1. waters.com [waters.com]
- 2. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. drugfuture.com [drugfuture.com]
- 5. drugfuture.com [drugfuture.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. waters.com [waters.com]
A Comparative Analysis of the Biological Activities of Acarbose and Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of Acarbose, a widely used anti-diabetic drug, and its related substance, Impurity A. The information presented herein is based on publicly available scientific literature and is intended to be a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the absorption of carbohydrates from the small intestine.[1][2][3][4][5] It is an established therapeutic agent for the management of type 2 diabetes mellitus.[1][5] Impurities in pharmaceutical products can potentially impact their efficacy and safety. Impurity A is a known related substance of Acarbose.[6][7][8][9] This guide aims to provide a comparative overview of the biological activities of these two compounds.
Chemical Structures
| Compound | Molecular Formula | Molecular Weight |
| Acarbose | C25H43NO18 | 645.6 g/mol |
| Impurity A | C25H43NO18 | 645.6 g/mol |
Biological Activity: Acarbose
Acarbose exerts its therapeutic effect primarily through the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine, as well as pancreatic α-amylase.[1][2][3] This enzymatic inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1][2][3]
In Vitro Enzyme Inhibition
| Enzyme | Acarbose IC50 |
| α-Glucosidase | Varies by study, reported values include 0.004 mg/mL, 58.21 µg/mL, and 262.32 µg/mL.[1][4][10] |
| Pancreatic α-Amylase | IC50 value reported as 64.95 µg/mL in one study.[4] |
In Vivo Efficacy
Clinical studies have demonstrated the efficacy of Acarbose in improving glycemic control in patients with type 2 diabetes. Key findings include:
| Parameter | Effect of Acarbose Treatment |
| Postprandial Blood Glucose | Significant reduction after meals.[3][5] |
| Glycosylated Hemoglobin (HbA1c) | Statistically significant reductions observed in clinical trials.[2][3] |
Biological Activity: Impurity A
A thorough review of the scientific literature reveals a significant lack of publicly available data on the biological activity of Acarbose Impurity A. While its chemical structure is defined, its pharmacological effects, particularly its potential for α-glucosidase or α-amylase inhibition, have not been reported in accessible studies. One source vaguely mentions toxicity to bacteria, but this is not within the primary therapeutic context of Acarbose and lacks detailed experimental support.
Therefore, a direct comparison of the biological activity of Acarbose and Impurity A based on experimental data is not possible at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of α-glucosidase and α-amylase inhibitors like Acarbose. These protocols can be adapted for the evaluation of Impurity A.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The reduction in the absorbance of the product in the presence of an inhibitor is proportional to the inhibitory activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (Acarbose or Impurity A)
-
Positive control (e.g., a known concentration of Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and the positive control at various concentrations.
-
In a 96-well plate, add a small volume of the test compound or positive control solution to each well.
-
Add the α-glucosidase enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Pancreatic α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of pancreatic α-amylase.
Principle: The enzyme α-amylase hydrolyzes starch to smaller oligosaccharides. The remaining starch can be quantified using the iodine-starch reaction, which produces a blue-black color. The decrease in the intensity of this color in the presence of an inhibitor is proportional to the inhibitory activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (e.g., from potato)
-
Phosphate buffer (pH 6.9)
-
Test compound (Acarbose or Impurity A)
-
Positive control (e.g., a known concentration of Acarbose)
-
Iodine-potassium iodide (I/KI) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and positive control at various concentrations.
-
In a 96-well plate, add the test compound or positive control solution to each well.
-
Add the pancreatic α-amylase enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Add the starch solution to each well to start the reaction and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding hydrochloric acid (HCl).
-
Add the I/KI solution to each well.
-
Measure the absorbance of each well at a wavelength of around 620 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
The following diagrams illustrate the mechanism of action of Acarbose and a proposed workflow for a comparative biological activity study.
Caption: Mechanism of action of Acarbose in the small intestine.
Caption: Proposed workflow for comparative biological activity assessment.
Conclusion
Acarbose is a well-characterized α-glucosidase and α-amylase inhibitor with proven efficacy in managing type 2 diabetes. In contrast, there is a notable absence of publicly available data on the biological activity of its related substance, Impurity A. Further research is warranted to elucidate the pharmacological profile of Impurity A to fully understand its potential impact on the safety and efficacy of Acarbose. The experimental protocols and workflow provided in this guide offer a framework for conducting such a comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Acarbose: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of glycosylated hemoglobin and postprandial hyperglycemia by acarbose in patients with NIDDM. A placebo-controlled dose-comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. academic.oup.com [academic.oup.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
A Comparative Guide to the Structural Elucidation of Acarbose EP Impurity A and Other Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acarbose EP Impurity A with other significant impurities found in the active pharmaceutical ingredient (API). The structural elucidation of these impurities is critical for ensuring the quality, safety, and efficacy of Acarbose, a widely used oral anti-diabetic agent. This document outlines the key structural differences, presents comparative analytical data, and provides detailed experimental protocols for their identification and characterization.
Introduction to Acarbose and Its Impurities
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, delaying the digestion of carbohydrates and thus reducing postprandial blood glucose levels.[1] Due to its microbial fermentation and subsequent purification processes, a number of structurally related impurities can be present in the final drug product. The European Pharmacopoeia (EP) lists several of these, including Impurity A, B, C, D, E, F, G, and H. Understanding the precise structure of these impurities is paramount for developing robust analytical methods for their control.
This compound is a significant process-related impurity. Its structural characterization and differentiation from other impurities are essential for release testing and stability studies of Acarbose.
Structural Comparison
The primary structural differences between Acarbose and its impurities lie in the number and nature of the sugar subunits attached to the core acarviosine moiety.
Table 1: Molecular Formula and Weight of Acarbose and Its EP Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Acarbose | C25H43NO18 | 645.6 |
| Impurity A | C25H43NO18 | 645.6 |
| Impurity B | C26H43NO17 | 641.62 |
| Impurity C | C25H43NO18 | 645.6 |
| Impurity D | C19H33NO13 | 483.46 |
| Impurity E | C31H53NO23 | 807.75 |
| Impurity F | C31H53NO23 | 807.75 |
| Impurity G | C31H53NO23 | 807.75 |
| Impurity H | C25H43NO17 | 629.61 |
Data compiled from multiple sources.
Experimental Data and Analysis
The structural elucidation of Acarbose impurities relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for definitive structural identification.
High-Performance Liquid Chromatography (HPLC)
The European Pharmacopoeia outlines a standardized HPLC method for the analysis of Acarbose and its related substances.[2][3] This method typically employs an aminopropyl-silyl stationary phase and UV detection at a low wavelength (around 210 nm) due to the weak chromophores of these compounds.[4]
Table 2: Comparative HPLC Retention Times (Relative to Acarbose)
| Impurity | Relative Retention Time (Approx.) |
| Impurity D | 0.5 |
| Impurity H | ~0.8 |
| Impurity B | ~0.9 |
| Impurity A | ~1.1 |
| Impurity C | ~1.2 |
| Impurity E | ~1.5 |
| Impurity F | ~1.6 |
| Impurity G | ~1.7 |
Note: Relative retention times are approximate and can vary based on specific chromatographic conditions.
Alternative HPLC methods, such as those using Charged Aerosol Detection (CAD), have been developed to overcome the limitations of UV detection for compounds lacking strong chromophores.[3]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of Acarbose and its impurities. This data provides crucial information about the connectivity of the sugar units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are the most definitive techniques for the complete structural elucidation of Acarbose impurities. While obtaining pure impurity standards for individual NMR analysis can be challenging, integrated techniques like LC-NMR have proven useful.[5]
Key diagnostic signals in the 1H NMR spectrum of Acarbose that can be used for comparison with impurities include the anomeric protons of the glucose units and the protons of the unsaturated cyclitol moiety. For Acarbose itself, characteristic signals have been reported at 5.80 and 2.31 ppm.[6]
Experimental Protocols
HPLC Method for Acarbose and Related Substances (Based on European Pharmacopoeia)
This protocol is a representative method for the analysis of Acarbose and its impurities.
-
Chromatographic System:
-
Column: A stainless steel column (250 mm x 4.6 mm) packed with aminopropylsilyl silica gel for chromatography (5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer solution (pH 6.8) in a ratio of approximately 75:25 (v/v). The buffer is prepared by dissolving potassium dihydrogen phosphate and disodium hydrogen phosphate in water.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV spectrophotometer at 210 nm.
-
Injection Volume: 10 µL.
-
-
Solutions:
-
Test Solution: Dissolve 200 mg of the Acarbose substance to be examined in water and dilute to 10.0 mL with the same solvent.
-
Reference Solution (for peak identification): Dissolve the contents of a vial of Acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water.[2][3]
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the reference solution to identify the peaks corresponding to Acarbose and its impurities based on the chromatogram provided with the reference standard.
-
Inject the test solution.
-
Record the chromatograms for 2.5 times the retention time of the principal peak (Acarbose).
-
Calculate the content of each impurity relative to the Acarbose peak.
-
Visualizing the Mechanism of Action
Acarbose exerts its therapeutic effect by competitively inhibiting α-glucosidase enzymes in the brush border of the small intestine. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.
Caption: A diagram illustrating the competitive inhibition of α-glucosidase by Acarbose, leading to delayed carbohydrate digestion and reduced glucose absorption.
Conclusion
The structural elucidation of this compound and its differentiation from other related impurities are critical aspects of pharmaceutical quality control. A combination of chromatographic and spectroscopic techniques, particularly HPLC, MS, and NMR, provides the necessary tools for their comprehensive characterization. This guide serves as a valuable resource for researchers and scientists involved in the development, manufacturing, and analysis of Acarbose, by providing a comparative overview of its impurities and the analytical methodologies for their determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugfuture.com [drugfuture.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Alternative methods to assess the impurity profile of a monographed API using acarbose as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of impurities in acarbose by using an integrated liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Acarbose in Tablets by 1H NMR Spectroscopy | Bentham Science [eurekaselect.com]
For researchers and professionals in drug development, understanding the stability of a pharmaceutical compound is paramount to ensuring its efficacy and safety. This guide provides a comparative analysis of the stability of Acarbose, a widely used α-glucosidase inhibitor for the treatment of type 2 diabetes, and its related compounds, with a focus on acarstatins A and B. This comparison is supported by available experimental data on their enzymatic degradation and established protocols for stability testing.
Chemical Structures
Acarbose is a pseudo-tetrasaccharide. Its related compounds, such as acarstatins, are structurally similar, typically differing in the number or type of glycosidic units attached to the core structure. These structural differences can significantly influence their stability and biological activity.
Comparative Enzymatic Stability
Recent studies have highlighted the superior stability of acarbose analogs, such as acarstatins A and B, against specific enzymatic degradation pathways prevalent in the gut microbiome, which are known to inactivate Acarbose.
One key pathway involves the Acarbose-preferred glucosidase (Apg), which hydrolyzes Acarbose into inactive metabolites. A comparative study demonstrated that after treatment with Apg, the residual α-amylase inhibitory activity of Acarbose was significantly lower than that of its analogs.[1] This suggests a greater resistance of acarstatins to this inactivation pathway.
Another major inactivation route for Acarbose is through phosphorylation mediated by microbiome-derived Acarbose kinases. In vitro assays have shown that acarstatins A and B exhibit complete resistance to this phosphorylation, a significant advantage over Acarbose.[2]
Table 1: Comparative Enzymatic Degradation of Acarbose and Acarstatins
| Compound | Inactivation Pathway | Metric | Result | Reference |
| Acarbose | Apg-catalyzed Hydrolysis | Residual α-amylase inhibitory activity | 31% | [1] |
| Acarstatin A | Apg-catalyzed Hydrolysis | Residual α-amylase inhibitory activity | 57% | [1] |
| Acarstatin B | Apg-catalyzed Hydrolysis | Residual α-amylase inhibitory activity | 71% | [1] |
| Acarbose | Kinase-mediated Phosphorylation | Phosphorylation by Mak1 | Detected | [2] |
| Acarstatin A | Kinase-mediated Phosphorylation | Phosphorylation by Mak1 | Not Detected | [2] |
| Acarstatin B | Kinase-mediated Phosphorylation | Phosphorylation by Mak1 | Not Detected | [2] |
Note: As of the latest available data, comprehensive quantitative data from forced degradation studies (chemical and physical stability) directly comparing Acarbose with acarstatins A and B is not publicly available. The following sections on forced degradation pertain to the established protocols for Acarbose.
Forced Degradation and Stability-Indicating Methods for Acarbose
Forced degradation studies are essential for developing stability-indicating analytical methods. For Acarbose, this is typically performed using High-Performance Liquid Chromatography (HPLC).
Table 2: Summary of Forced Degradation Conditions for Acarbose
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation, color change to yellow/orange |
| Oxidative Degradation | 3% H₂O₂ | Degradation observed |
| Thermal Degradation | Dry heat | Degradation observed |
| Photolytic Degradation | UV light | Partial decomposition, color change to yellow/pale yellow |
Experimental Protocols
Protocol 1: Apg-Catalyzed Hydrolysis Assay
This protocol assesses the resistance of Acarbose and its analogs to enzymatic hydrolysis.
-
Reaction Setup: Prepare a reaction mixture containing the test compound (Acarbose, Acarstatin A, or Acarstatin B), purified Apg enzyme, and a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.0).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction, for example, by heat inactivation of the enzyme.
-
Activity Assay: Measure the residual α-amylase inhibitory activity of the reaction mixture using a standard method, such as the DNS (3,5-dinitrosalicylic acid) assay, with soluble starch as the substrate.
-
Analysis: Compare the residual activity of the test compounds to a control (without Apg treatment) to determine the extent of degradation.
Protocol 2: Forced Degradation of Acarbose for Stability-Indicating HPLC Method Development
This protocol outlines the stress testing of Acarbose to identify degradation products and validate a stability-indicating HPLC method.
-
Sample Preparation: Prepare stock solutions of Acarbose in purified water.
-
Stress Conditions:
-
Acidic: Treat the Acarbose solution with 0.1 M HCl and heat (e.g., at 60°C).
-
Basic: Treat the Acarbose solution with 0.1 M NaOH at room temperature.
-
Oxidative: Treat the Acarbose solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose a solid sample of Acarbose to dry heat (e.g., 105°C).
-
Photolytic: Expose the Acarbose solution to UV light.
-
-
Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: A suitable column, such as a Lichrospher®-100-NH2 (250 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 750:250 v/v).[3]
-
Flow Rate: 2 mL/min.[3]
-
Detection: UV detection at 210 nm.[3]
-
Column Temperature: 35°C.[3]
-
-
Data Analysis: Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent Acarbose.
Visualizations
Caption: Enzymatic degradation pathway of Acarbose by Apg.
Caption: General workflow for forced degradation studies.
References
- 1. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of Acarbose EP Impurity A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Acarbose EP Impurity A, a critical quality attribute in the manufacturing of the anti-diabetic drug Acarbose. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various single-laboratory validations and pharmacopeial monographs to offer an objective overview of method performance. The information presented herein is intended to assist researchers and quality control analysts in selecting and implementing suitable analytical methods for the accurate quantification of this impurity.
Executive Summary
The analysis of this compound is predominantly performed using High-Performance Liquid Chromatography (HPLC). The European Pharmacopoeia (Ph. Eur.) monograph outlines a standard method utilizing an aminopropyl-silyl column with UV detection.[1][2] However, the weak chromophore of acarbose and its impurities presents challenges, leading to the exploration of alternative detection techniques such as Charged Aerosol Detection (CAD) which offers universal detection for this class of compounds.[1][2][3] This guide compares the Ph. Eur. method with several alternative HPLC methods, including those employing Amide-HILIC, Hypercarb (porous graphitic carbon), and pentafluorophenyl columns. Each method's performance characteristics, including limit of quantification (LOQ) and experimental conditions, are detailed to facilitate a comprehensive understanding of their respective advantages and limitations.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of different analytical methods reported for the analysis of this compound and other acarbose impurities.
Table 1: HPLC Method Parameters
| Parameter | Ph. Eur. Method | Amide-HILIC Method | Hypercarb Method |
| Column | Hypersil APS-2 (250 x 4.0 mm, 5 µm) | Accucore 150 Amide HILIC (100 x 2.1 mm, 2.6 µm) | Hypercarb (100 x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and phosphate buffer | Gradient of acetonitrile and water with 0.1% TFA | Gradient of acetonitrile and water with 0.1% TFA |
| Flow Rate | 2.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 35 °C | 45 °C | 90 °C |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) | Charged Aerosol Detector (CAD) |
| Injection Volume | 20 µL | 2.5 µL | 2.5 µL |
Source: Thermo Fisher Scientific Application Note.[3]
Table 2: Reported Method Performance
| Method | Limit of Quantification (LOQ) for Impurities | Key Observations |
| Ph. Eur. Method (UV) | Not explicitly stated in the provided documents, but the method is the compendial standard. | Challenges with detecting impurities lacking a strong chromophore.[1][2][3] |
| Amide-HILIC (CAD) | 0.20% (concentration level for S/N of 10:1) | Good separation of all specified impurities. The LOQ is relatively high, suggesting a need for sensitivity improvement.[1][2][3] |
| Hypercarb (CAD) | 0.10% | Separation is carried out at a high temperature (90 °C) to address the issue of anomerization of acarbose and its impurities.[2] |
| Pentafluorophenyl (CAD) | Not specified | Developed for rapid determination of the sum of impurities.[2] |
Experimental Protocols
European Pharmacopoeia Method for Related Substances
The method prescribed by the European Pharmacopoeia for the analysis of acarbose and its related substances, including Impurity A, is a gradient HPLC method with UV detection.[4]
-
Test Solution: Dissolve 200.0 mg of the substance to be examined in water and dilute to 10.0 mL with the same solvent.[1]
-
Reference Solution (for identification): Dissolve the contents of a vial of acarbose for peak identification CRS (containing impurities A, B, C, D, E, F, G, and H) in 1.0 mL of water.[1][4]
-
Reference Solution (for quantification): Dilute 1.0 mL of the test solution to 100.0 mL with water.[1][4]
-
Chromatographic System:
-
Column: Aminopropyl-silyl silica gel for chromatography (e.g., Hypersil APS-2, 250 x 4.0 mm, 5 µm).[1][3]
-
Mobile Phase A: A solution of potassium dihydrogen phosphate adjusted to a specific pH.
-
Mobile Phase B: Acetonitrile.
-
Gradient elution is used.
-
Flow rate: 2.0 mL/min.[3]
-
Column temperature: 35 °C.[3]
-
-
System Suitability: The European Pharmacopoeia specifies requirements for the resolution between the peaks of interest to ensure the validity of the analytical run.[4]
Alternative Method: HPLC with Charged Aerosol Detection (CAD)
As an alternative to the Ph. Eur. method, HPLC coupled with CAD has been explored to overcome the limitations of UV detection for compounds with poor chromophores.[1][2][3]
-
Instrumentation: A UHPLC system (e.g., Thermo Scientific Vanquish Flex) coupled with a Charged Aerosol Detector.[1][3]
-
Sample and Reference Preparation: Prepared as per the European Pharmacopoeia monograph.[1]
-
Chromatographic Conditions (Example with Hypercarb column):
-
Column: Porous graphitic carbon (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).[3]
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.[2]
-
Flow rate: 1.0 mL/min.[3]
-
Column temperature: 90 °C to prevent anomerization.[2]
-
CAD Settings: Evaporation temperature set to optimize signal-to-noise ratio.[5]
-
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, limit of quantification, linearity, accuracy, and precision.[2]
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Comparison of analytical approaches for this compound.
References
Navigating Acarbose EP Impurity A Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Acarbose EP Impurity A, a critical quality attribute in the production of the anti-diabetic drug Acarbose. We present a detailed examination of the European Pharmacopoeia (EP) reference method and explore alternative approaches, supported by experimental data to inform method selection and validation strategies.
Method Comparison: A Data-Driven Overview
The selection of an appropriate analytical method is a critical decision in drug development and quality control. The following table summarizes the key performance characteristics of the established European Pharmacopoeia High-Performance Liquid Chromatography (HPLC) method with UV detection and an alternative approach utilizing Charged Aerosol Detection (CAD). This comparison is designed to facilitate an informed choice based on specific analytical needs.
| Parameter | European Pharmacopoeia (EP) Method | Alternative Method: HPLC-CAD |
| Principle | Reverse-Phase HPLC with UV Detection | High-Performance Liquid Chromatography with Charged Aerosol Detection |
| Column | Aminopropyl-silyl (APS) column | Amide-HILIC column (e.g., Accucore 150 Amide HILIC) |
| Mobile Phase | Phosphate buffer | Volatile mobile phase (e.g., 10 mM aqueous ammonium acetate) |
| Detection | UV at 210 nm | Charged Aerosol Detection (CAD) |
| Specificity | Demonstrated for known impurities including Impurity A.[1][2] | Capable of detecting a wider range of impurities, including those without a strong chromophore.[2] |
| Limit of Detection (LOD) | Method-dependent, typically sufficient for pharmacopoeial limits. | Generally offers higher sensitivity, especially for non-chromophoric compounds.[2] |
| Precision | Meets pharmacopoeial requirements. | High precision demonstrated in validation studies. |
| Robustness | Prone to column instability with the prescribed phosphate buffer.[2] | Offers a more stable and robust method due to the use of volatile mobile phases.[2] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are the foundation of reliable analytical data. Below are the methodologies for the European Pharmacopoeia HPLC-UV method for the analysis of this compound.
European Pharmacopoeia (EP) HPLC-UV Method for Related Substances
This method is the official procedure for the determination of Acarbose and its related substances, including Impurity A.
Chromatographic System:
-
Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with an aminopropyl-silyl silica gel for chromatography (5 µm).
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and a phosphate buffer solution. The exact composition and pH are specified in the Acarbose monograph of the European Pharmacopoeia.[3]
Preparation of Solutions:
-
Test Solution: Dissolve an accurately weighed quantity of the Acarbose substance in water to obtain a specified concentration.
-
Reference Solution (a) - Acarbose: Prepare a solution of Acarbose CRS in water at a known concentration.
-
Reference Solution (b) - Impurity A: Prepare a solution of Acarbose Impurity A CRS in water at a known concentration, or use a system suitability solution containing Acarbose and its specified impurities.[1]
Procedure:
-
Inject equal volumes of the test solution and the reference solutions into the chromatograph.
-
Record the chromatograms for a run time that is at least 2.5 times the retention time of the main Acarbose peak.[1]
-
Identify the peak corresponding to Impurity A in the chromatogram of the test solution by comparing its retention time with that of the Impurity A peak in the chromatogram of the reference solution.
-
Calculate the content of Impurity A in the substance being examined by comparing the peak area of Impurity A in the test solution with the peak area of Impurity A in the reference solution. The European Pharmacopoeia specifies that the area of the peak due to impurity A in the test solution is not more than the area of the corresponding peak in the chromatogram obtained with the reference solution (0.05 per cent).[1]
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is crucial for regulatory compliance and ensuring data integrity. The following diagram illustrates the key stages involved in the validation of an analytical method for this compound, as guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6]
References
- 1. drugfuture.com [drugfuture.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drugfuture.com [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Do… [ouci.dntb.gov.ua]
Safety Operating Guide
Safe Disposal of Acarbose EP Impurity A: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Acarbose EP Impurity A, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA approved respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.
-
Containment: Use dry cleanup procedures to avoid generating dust. Sweep up the spilled material.
-
Collection: Place the collected material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed hazardous material disposal company. This ensures complete destruction of the compound in a controlled environment.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "this compound".
-
Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
-
Packaging for Disposal:
-
Ensure the waste is stored in a sealed, compatible container to prevent leaks or spills.
-
For contaminated packaging, dispose of it in the same manner as the substance itself.
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with all necessary information regarding the waste material.
-
-
Regulatory Compliance:
-
Ensure that all local, state, and federal regulations for the disposal of chemical waste are strictly followed.
-
Important Considerations:
-
Do Not Dispose in General Trash: this compound should not be disposed of in the regular trash.
-
Avoid Sewer Disposal: Do not discharge the substance into drains or sewer systems, as this can have a negative impact on the environment.[1]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C25H43NO18 |
| Molecular Weight | 645.6 g/mol [][3][4] |
| Boiling Point | 1069.5 ± 65.0 °C at 760 mmHg[] |
| Density | 1.7 ± 0.1 g/cm³[] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Acarbose EP Impurity A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Acarbose EP Impurity A, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing to prevent skin contact.[1] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, wear a self-contained breathing apparatus.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Ventilation: Work in a well-ventilated area to minimize inhalation of dust.[3]
-
Avoid Contact: Take precautions to avoid contact with eyes, skin, and clothing.[3]
-
Prevent Dust Formation: Avoid actions that could generate dust.[2]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Remove and wash contaminated clothing before reuse.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
Waste Categorization:
-
This material should be considered hazardous waste.
Disposal Procedure:
-
Containment: Collect excess and expired materials in a suitable, labeled container for disposal.
-
Licensed Disposal Company: Offer the waste material to a licensed hazardous material disposal company.[1]
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Precautions: Avoid discharging the material into drains, water courses, or onto the ground.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
